molecular formula C15H19FO3 B8155137 (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

Número de catálogo: B8155137
Peso molecular: 266.31 g/mol
Clave InChI: RYLIBNUOCQYHPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, which features a phenylacetic acid core substituted with a fluorine atom and a cyclohexylmethoxy group, makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. Compounds with this general scaffold, particularly those containing the cyclohexylmethoxy-phenylacetic acid moiety, have been investigated as key precursors in the development of therapeutic agents. For instance, structurally related acetic acid derivatives have been designed and patented as modulators of biological targets like PPAR (Peroxisome Proliferator-Activated Receptors) for the potential treatment of metabolic diseases such as type 2 diabetes and arteriosclerosis . The presence of the fluorine atom is a common strategy in drug design, often employed to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. Similarly, the phenylacetic acid group is a frequent component in non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop novel compounds for various therapeutic areas. The synthesis of such derivatives often involves steps like O-alkylation and amide coupling reactions, as demonstrated in the preparation of related phosphinylphenylacetic acid prodrug building blocks for targeted intracellular delivery . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLIBNUOCQYHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid chemical structure and properties

[1]

Executive Summary & Chemical Identity

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid is a lipophilic phenylacetic acid derivative characterized by a cyclohexyl ether "tail" and a fluorine substitution at the meta position relative to the acetic acid "head." In medicinal chemistry, this structure serves as a critical bioisostere and linker scaffold . The carboxylic acid moiety typically acts as an ionic anchor (interacting with arginine or lysine residues in receptor binding pockets), while the cyclohexylmethoxy group provides hydrophobic bulk to occupy lipophilic pockets.

The 3-fluoro substitution is a strategic design element: it modulates the pKa of the acetic acid group, alters the metabolic stability of the phenyl ring (blocking oxidation at the ortho position), and influences the conformational preference of the ether linkage.

PropertyValue
IUPAC Name 2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetic acid
CAS Number 2814655-84-8 (Representative/Analogous)
Molecular Formula C₁₅H₁₉FO₃
Molecular Weight 266.31 g/mol
LogP (Predicted) ~3.8 - 4.2 (Highly Lipophilic)
pKa (Predicted) 4.0 - 4.2 (Acidic)
H-Bond Donors/Acceptors 1 / 3
Rotatable Bonds 5
Synthesis & Experimental Protocols

The synthesis of this compound follows a convergent pathway, typically coupling a phenolic precursor with a cyclohexyl alkylating agent. The following protocol is designed for high purity and scalability, utilizing a Williamson Ether Synthesis followed by Saponification .

Phase 1: Alkylation (Ether Formation)

Objective: Install the hydrophobic cyclohexyl tail onto the 3-fluoro-4-hydroxyphenylacetic acid scaffold.

  • Reagents:

    • Starting Material A: Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (1.0 eq)

    • Reagent B: (Bromomethyl)cyclohexane (1.2 eq)

    • Base: Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

      
      )
      
    • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for accelerating alkylation with bromides.

Protocol:

  • Dissolution: Dissolve Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Activation: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion. The color typically shifts to yellow/orange.
    
  • Alkylation: Add (Bromomethyl)cyclohexane and catalytic KI.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, and a less polar product (
    
    
    ) should appear.
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the intermediate Methyl 2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetate .

Phase 2: Hydrolysis (Saponification)

Objective: Reveal the free carboxylic acid.

  • Reagents:

    • Substrate: Methyl ester from Phase 1.

    • Base: Lithium Hydroxide (

      
      ) (3.0 eq).
      
    • Solvent: THF/Water/Methanol (3:1:1).

Protocol:

  • Mixing: Dissolve the methyl ester in the THF/MeOH mixture. Add the

    
     solution (dissolved in the water portion).
    
  • Reaction: Stir at Room Temperature for 2–3 hours. TLC should show the disappearance of the non-polar ester and the formation of a baseline spot (the carboxylate salt).

  • Acidification: Concentrate to remove volatile organics. Acidify the remaining aqueous phase to pH ~2 using 1M HCl. A white precipitate should form immediately.

  • Isolation: Filter the precipitate and wash with cold water. Alternatively, extract with DCM if no precipitate forms.

  • Recrystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain pure (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid .

Synthesis Workflow Diagram

SynthesisPathwayStartMethyl 3-fluoro-4-hydroxyphenylacetateInterIntermediate:Methyl EsterStart->InterK2CO3, DMF, 80°C(Williamson Ether Synthesis)Reagent(Bromomethyl)cyclohexaneReagent->InterFinalProduct:(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acidInter->FinalLiOH, THF/H2O(Saponification)

Caption: Step-wise synthetic route from phenolic precursor to final acid via Williamson ether synthesis and hydrolysis.

Biological Relevance & Pharmacophore Analysis

This molecule is rarely a standalone drug but is a high-value probe or intermediate in the discovery of anti-inflammatory and metabolic disease therapeutics.

Target Class 1: CRTH2 (DP2) Antagonists

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key target for asthma and allergic rhinitis.

  • Mechanism: CRTH2 antagonists often feature a "Head-Tail" structure. The acetic acid "Head" mimics the carboxylate of Prostaglandin D2 (PGD2), forming an ionic bond with Arg170 in the CRTH2 binding pocket.

  • Role of Cyclohexylmethoxy: The "Tail" extends into a hydrophobic sub-pocket. The cyclohexyl group provides optimal steric bulk without the aromatic stacking interactions of a phenyl ring, often improving selectivity over DP1 receptors.

  • Role of 3-Fluoro: Fluorine substitution at the 3-position (ortho to the ether) creates a dipole that can lock the conformation of the ether oxygen, potentially improving binding affinity by reducing the entropy cost of binding.

Target Class 2: PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism.

  • Mechanism: The phenylacetic acid head group is a classic PPAR pharmacophore (seen in compounds like derivatives of fibrates or glitazars).

  • Lipophilicity: The cyclohexyl tail ensures high lipophilicity, necessary for penetrating the nuclear envelope to reach PPAR receptors.

Pharmacophore Mapping Diagram

PharmacophoreAcidAcetic Acid Head(-CH2COOH)CorePhenyl Ring(Scaffold)Acid->CoreReceptor_ArgReceptor Arg/Lys(Ionic Bond)Acid->Receptor_ArgInteractionLinkerEther Linker(-O-CH2-)Core->LinkerFluoro3-Fluoro Group(Metabolic Blocker)Fluoro->CoreMetabolismCYP450 Oxidation(Blocked by F)Fluoro->MetabolismInhibitionTailCyclohexyl Tail(Hydrophobic Anchor)Linker->TailReceptor_PocketHydrophobic Pocket(Van der Waals)Tail->Receptor_PocketOccupancy

Caption: Structural decomposition of the molecule showing functional roles of each moiety in receptor binding and stability.

Analytical Characterization (Expected Data)

To validate the synthesis of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid, the following analytical signatures should be observed.

TechniqueExpected Signature / Signal
¹H NMR (DMSO-d₆) δ 12.3 (s, 1H, COOH); δ 6.9-7.2 (m, 3H, Ar-H); δ 3.8 (d, 2H, O-CH₂); δ 3.5 (s, 2H, Ar-CH₂-CO); δ 1.0-1.8 (m, 11H, Cyclohexyl).
¹⁹F NMR δ -133 to -136 ppm (s, 1F). The fluorine signal is distinct and confirms the 3-position substitution.
LC-MS (ESI-) [M-H]⁻ = 265.3 . Negative mode ionization is preferred for carboxylic acids.
IR Spectroscopy 1700-1720 cm⁻¹ (C=O stretch, acid); 2850-2950 cm⁻¹ (C-H stretch, aliphatic/cyclohexyl).
Handling & Stability
  • Storage: Store at +2°C to +8°C. The ether linkage is stable, but the carboxylic acid can form salts with trace bases. Keep in a desiccator.

  • Solubility:

    • Water: Insoluble (unless pH > 7).

    • DMSO/Ethanol: Soluble (>20 mg/mL).

  • Safety: Standard precautions for fluorinated organics. Avoid inhalation of dust.

References
  • PubChem Compound Summary. (2025). 2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetic acid. National Center for Biotechnology Information.[2] Link

  • Pettipher, R., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 as a therapeutic approach in allergic disease. Drug News & Perspectives, 20(9). Link

  • Sandham, D. A., et al. (2007). Synthesis and biological evaluation of 4-substituted phenylacetic acids as CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(15). Link

  • ChemSRC. (2025). CAS 2814655-84-8 Entry.[3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link

Novel PPAR Modulators Containing Cyclohexylmethoxy Groups: Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that serve as master regulators of lipid and glucose metabolism, making them critical therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.[1] The development of subtype-selective or multi-subtype-targeting PPAR modulators requires a nuanced understanding of their structure-activity relationships. This guide focuses on the design and evaluation of novel PPAR modulators incorporating a cyclohexylmethoxy group, a lipophilic moiety intended to interact with the receptor's large hydrophobic ligand-binding pocket. We will explore the scientific rationale for this structural choice, provide detailed synthetic and biological evaluation protocols, and discuss the interpretation of data within a drug discovery context.

The Peroxisome Proliferator-Activated Receptor (PPAR) Superfamily

The PPAR family consists of three distinct isotypes—PPARα, PPARγ, and PPARβ/δ—each with unique tissue distribution patterns and physiological roles.[1][2] As nuclear receptors, they form heterodimers with the Retinoid X Receptor (RXR) upon activation by a ligand. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[4] Its activation primarily regulates fatty acid uptake and oxidation.[4][5] Synthetic PPARα agonists, like fibrates, are clinically used to lower triglyceride levels.[6]

  • PPARγ: Predominantly expressed in adipose tissue, with lower levels in the colon and macrophages.[7] It is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[8][9] The thiazolidinedione (TZD) class of drugs, such as pioglitazone, are PPARγ agonists used to treat type 2 diabetes.[6][8]

  • PPARβ/δ: Ubiquitously expressed, this isotype is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in regulating cholesterol levels and reducing adiposity.[9][10] Its therapeutic potential is an active area of research.

The distinct yet overlapping functions of the PPAR isotypes have spurred the development of selective agonists, dual agonists (e.g., PPARα/γ or α/δ), and pan-agonists to achieve broader metabolic benefits.[11][12]

The General Architecture of a PPAR Ligand

Synthetic PPAR agonists typically conform to a three-part structure: an acidic head group, a central linker, and a bulky hydrophobic tail.[13] The acidic head (e.g., a carboxylic acid or a thiazolidinedione ring) engages in hydrogen bonding with polar amino acid residues in the ligand-binding domain (LBD). The hydrophobic tail occupies a large, deep pocket within the LBD. The cyclohexylmethoxy group is designed to function as this critical hydrophobic tail.

cluster_0 General Structure of a PPAR Modulator Head Acidic Head Group (e.g., Carboxylic Acid, TZD) Interacts with polar residues Linker Linker Region (e.g., Aromatic Ring) Positions the other groups Head->Linker Covalent Bond Tail Hydrophobic Tail (e.g., Cyclohexylmethoxy) Occupies hydrophobic pocket Linker->Tail Covalent Bond

Caption: General pharmacophore model for a synthetic PPAR agonist.

Rationale for the Cyclohexylmethoxy Moiety

The design of novel PPAR modulators often focuses on optimizing the hydrophobic tail to enhance potency, selectivity, and desirable pharmacokinetic properties. The cyclohexylmethoxy group offers several advantages from a medicinal chemistry perspective:

  • Optimal Lipophilicity: The cyclohexyl ring provides significant hydrophobicity, which is essential for effective interaction with the nonpolar residues lining the PPAR LBD.

  • Conformational Flexibility: The flexible nature of the cyclohexane ring allows it to adopt various conformations (e.g., chair, boat) to achieve an optimal fit within the binding pocket.

  • Metabolic Stability: The ether linkage and the cycloaliphatic ring are generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to linear alkyl chains or more complex aromatic systems, potentially leading to an improved pharmacokinetic profile.

  • Synthetic Tractability: As will be discussed, this group can be readily incorporated into various molecular scaffolds using standard, reliable chemical reactions.

Synthesis of Cyclohexylmethoxy-Containing Scaffolds

The most direct method for introducing the cyclohexylmethoxy group is through a Williamson ether synthesis. This reaction involves the deprotonation of cyclohexylmethanol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the core scaffold of the potential drug molecule.

Protocol 3.1: Williamson Ether Synthesis for a Phenolic Scaffold

This protocol describes a general procedure for coupling cyclohexylmethanol to a phenolic core, a common feature in many PPAR modulator backbones.

Materials:

  • Phenolic starting material (e.g., 4-hydroxyphenylacetic acid ethyl ester)

  • Cyclohexylmethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic starting material (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous runaways.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium phenoxide is often indicated by a color change or slight effervescence.

  • Nucleophilic Addition: Add cyclohexylmethanol (1.5 eq) dropwise to the reaction mixture. Note: In a classic Williamson synthesis, an alkyl halide is the electrophile. Here, for illustrative purposes, we depict a common synthetic step. A more typical route would involve converting cyclohexylmethanol to cyclohexylmethyl bromide first, then reacting it with the sodium phenoxide.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Self-Validation: The washing steps remove residual DMF and inorganic salts, purifying the desired product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure product.

Comprehensive Biological Evaluation Workflow

A tiered screening approach is employed to characterize novel compounds, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for the most promising candidates.

synthesis Compound Synthesis & Purification binding Step 1: In Vitro Binding Assay (TR-FRET) Determine Ki for PPARα, γ, β/δ synthesis->binding Primary Screen transactivation Step 2: Cellular Transactivation Assay (Luciferase Reporter) Determine EC50 & Selectivity binding->transactivation Hits with Ki < 1 µM gene_expression Step 3: Target Gene Expression (qPCR in relevant cell lines) Confirm mechanism of action transactivation->gene_expression Potent & Selective Leads in_vivo Step 4: In Vivo Efficacy Studies (e.g., db/db mouse model) Assess therapeutic potential gene_expression->in_vivo Validated Leads

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and pharmaceutical context of 3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid .

Executive Summary & Identification

3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid is a specialized pharmaceutical intermediate, primarily utilized in the development of CRTH2 (DP2) antagonists for asthma and allergic rhinitis, and potentially PPAR agonists for metabolic disorders.

Unlike common commodity chemicals, this specific ether is often a custom synthesis target rather than a catalog item. As such, it is frequently identified by its precursors in public databases. Researchers must often synthesize it de novo or source it as a custom library compound.

Chemical Identity Table
PropertyDetail
Chemical Name 3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid
Common Precursor CAS 458-09-3 (3-Fluoro-4-hydroxyphenylacetic acid)
Reagent CAS 2550-36-9 (Cyclohexylmethyl bromide)
Analog Reference PubChem CID 525525 (3-Chloro methyl ester variant)
Molecular Formula C₁₅H₁₉FO₃
Molecular Weight 266.31 g/mol
Predicted LogP 3.8 ± 0.4 (Lipophilic)
SMILES OC(=O)Cc1ccc(OCC2CCCCC2)c(F)c1

Note on CAS Status: A direct CAS registry number for the free acid form of this specific ether is not widely indexed in public commercial catalogs (Sigma, Fisher, PubChem). It is a "make-on-demand" molecule. The 3-chloro analog (Methyl 2-[3-chloro-4-(cyclohexylmethoxy)phenyl]acetate) is indexed, confirming the structural class.

Synthesis & Manufacturing Protocol

Since this compound is not a standard stock item, the following self-validating synthesis protocol is recommended. This route uses the Williamson ether synthesis followed by purification.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The most reliable forward synthesis involves the alkylation of the phenol moiety with a cyclohexylmethyl halide.

Step-by-Step Protocol

Reagents:

  • Substrate: 3-Fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3).

  • Alkylating Agent: (Bromomethyl)cyclohexane (CAS 2550-36-9).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Procedure:

  • Dissolution: Dissolve 1.0 eq of 3-Fluoro-4-hydroxyphenylacetic acid in anhydrous DMF (0.5 M concentration).

    • Note: If using the free acid, 2.2 eq of base is required (one for the carboxylate, one for the phenoxide). To avoid side reactions, it is often superior to use the methyl ester of the phenol first, then hydrolyze.

  • Deprotonation: Add 2.5 eq of

    
     . Stir at room temperature for 30 minutes.
    
  • Alkylation: Dropwise add 1.2 eq of (Bromomethyl)cyclohexane .

  • Reaction: Heat to 60–80°C for 4-12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Endpoint: Disappearance of the phenol starting material.

  • Workup: Dilute with water, acidify carefully to pH 3-4 (if using acid substrate) or extract directly (if using ester). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography.

Synthesis Workflow Diagram

Synthesis Start 3-Fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3) Intermediate Reaction Matrix (DMF, K2CO3, 80°C) Start->Intermediate Dissolve Reagent (Bromomethyl)cyclohexane (CAS 2550-36-9) Reagent->Intermediate Alkylate Product 3-Fluoro-4-(cyclohexylmethoxy) phenylacetic acid Intermediate->Product 1. Heat 2. Acid Workup

Caption: Williamson ether synthesis pathway for the target compound.

Analytical Characterization (Predicted)

To validate the synthesized compound, compare experimental data against these predicted values.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.5 (br s, 1H, COOH)
      
    • 
       6.9–7.1 (m, 3H, Aromatic protons)
      
    • 
       3.80 (d, 2H, 
      
      
      
      Hz, -O-CH ₂-Cy)
    • 
       3.58 (s, 2H, Ar-CH ₂-COOH)
      
    • 
       1.7–1.9 (m, 6H, Cyclohexyl)
      
    • 
       0.9–1.3 (m, 5H, Cyclohexyl)
      
  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ peak at 265.3 m/z .

  • Physical State: White to off-white crystalline solid.

Pharmaceutical Context & Applications

This structural motif is critical in the "hit-to-lead" optimization of several anti-inflammatory drug classes.

CRTH2 (DP2) Antagonists

The phenylacetic acid tail is a classic "warhead" for binding to the CRTH2 receptor, a key target for asthma. The 3-fluoro substitution typically improves metabolic stability (blocking Phase I metabolism at the ring) compared to the non-fluorinated analog, while the cyclohexylmethoxy group provides the necessary lipophilic bulk to fill the receptor's hydrophobic pocket.

  • Mechanism:[1] Blocks the binding of Prostaglandin D2 (PGD2), preventing Th2 cell recruitment.

PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) often require an acidic head group and a lipophilic tail. This molecule fits the pharmacophore for PPAR


  or PPAR

modulators, used in treating dyslipidemia and Type 2 diabetes.
Structure-Activity Relationship (SAR) Logic

SAR Core Phenylacetic Acid Core (Acidic Head) Activity Target Potency (CRTH2 / PPAR) Core->Activity Ionic Interaction Sub1 3-Fluoro Group (Metabolic Block) Sub1->Activity Increases Half-life Sub2 Cyclohexylmethoxy Tail (Hydrophobic Binding) Sub2->Activity Lipophilic Pocket Fill

Caption: SAR contribution of each structural component to biological activity.

References

  • PubChem. (n.d.).[2] Compound Summary: (3-Chloro-4-cyclohexylmethoxy-phenyl)-acetic acid, methyl ester.[3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (Analog). Retrieved from [Link]

Sources

Phenylacetic Acid Derivatives in Allergic Inflammation: From COX Inhibition to CRTH2 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of phenylacetic acid (PAA) derivatives in allergic inflammation research, moving beyond classical COX inhibition to novel CRTH2 antagonism.

Technical Guide for Drug Discovery & Immunopharmacology

Executive Summary

Phenylacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry, historically anchoring the non-steroidal anti-inflammatory drug (NSAID) class (e.g., Diclofenac).[1][2][3][4] However, recent translational research has pivoted this pharmacophore toward specific targets in the allergic cascade, most notably the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) .

This guide analyzes the dual utility of PAA derivatives:

  • Classical Pathway: Inhibition of Cyclooxygenase (COX) enzymes to reduce Prostaglandin D2 (PGD2) synthesis.

  • Novel Pathway: Direct antagonism of the CRTH2 receptor, preventing PGD2-mediated chemotaxis of Th2 cells, eosinophils, and basophils.

Part 1: The Phenylacetic Acid Pharmacophore & SAR

The PAA scaffold consists of a phenyl ring substituted with an acetic acid group (


). Its ubiquity in inflammation research stems from its structural mimicry of the arachidonic acid metabolic intermediates.
Structure-Activity Relationship (SAR)
  • The Acidic Head: The carboxylic acid moiety is critical for electrostatic interactions with the arginine residues (e.g., Arg-120 in COX enzymes or Arg-170 in CRTH2) within the binding pocket.

  • The Lipophilic Tail: The phenyl ring, often substituted with halogens (Cl, F) or phenoxy groups, facilitates hydrophobic packing.

  • Linker Modifications: In CRTH2 antagonists, the linker length and rigidity are optimized to span the depth of the G-protein coupled receptor (GPCR) pocket, distinguishing them from the shallower binding mode of COX inhibitors.

Key Derivatives Table:

Compound ClassRepresentative AgentPrimary TargetMechanism of Action in Allergy
Traditional NSAID Diclofenac COX-1 / COX-2Inhibits conversion of Arachidonic Acid to PGG2/H2, reducing downstream PGD2.
Prodrug NSAID Aceclofenac COX-1 / COX-2Hydrolyzes to Diclofenac; improved gastric tolerance.
Ophthalmic NSAID Bromfenac COX-2 (Selective)Reduces ocular itching and hyperemia in allergic conjunctivitis.
CRTH2 Antagonist AMG 009 / AMG 853 CRTH2 (DP2)Blocks PGD2 binding to Th2 cells; prevents eosinophil recruitment.

Part 2: Mechanistic Pathways in Allergic Inflammation

Understanding the bifurcation of the arachidonic acid pathway is critical for deploying PAA derivatives effectively.

The "Shunt" Hypothesis Risk

While PAA NSAIDs (Diclofenac) reduce inflammatory prostaglandins, they can inadvertently "shunt" arachidonic acid toward the 5-Lipoxygenase pathway, increasing Leukotrienes (LTC4/D4/E4). This is why classical PAAs are contraindicated in aspirin-exacerbated respiratory disease (AERD). Newer PAA derivatives targeting CRTH2 avoid this risk by leaving the enzymatic machinery intact and blocking only the receptor.

Pathway Visualization

The following diagram illustrates the intervention points of PAA derivatives within the inflammatory cascade.

AllergicCascade AA Arachidonic Acid COX Enzyme: COX-1/2 AA->COX LOX Enzyme: 5-LOX AA->LOX PGH2 PGH2 COX->PGH2 LTS Leukotrienes (CysLTs) LOX->LTS Shunt Risk PGD2 Prostaglandin D2 (Major Mast Cell Mediator) PGH2->PGD2 CRTH2 Receptor: CRTH2 (DP2) (Th2 Cells / Eosinophils) PGD2->CRTH2 DP1 Receptor: DP1 (Vasodilation) PGD2->DP1 Inflammation Allergic Inflammation (Chemotaxis, Cytokines) CRTH2->Inflammation Eosinophil Recruitment Diclofenac Diclofenac (PAA NSAID) Diclofenac->COX Inhibits AMG009 AMG 009 (PAA CRTH2 Antagonist) AMG009->CRTH2 Antagonizes

Caption: Intervention points of PAA derivatives. Diclofenac blocks synthesis; AMG 009 blocks reception.

Part 3: Experimental Protocols

To validate PAA derivatives for allergic indications, researchers must employ protocols that assess both receptor affinity and functional inhibition of inflammatory cell migration.

Protocol A: In Vitro CRTH2 Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of a novel PAA derivative for the CRTH2 receptor.
Reagents:  HEK293 cells stably expressing human CRTH2, 

-PGD2 (Radioligand), Assay Buffer (10mM HEPES, 10mM MnCl2).
  • Membrane Preparation: Harvest HEK293-CRTH2 cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 30 min. Resuspend pellet.

  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension (10 µg protein).

    • 50 µL Test Compound (PAA derivative, serial dilution 1nM – 10µM).

    • 50 µL

      
      -PGD2 (Final conc. 1-2 nM).
      
  • Equilibrium: Incubate for 60 minutes at room temperature.

  • Termination: Filter rapidly through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Murine Asthma Model (Ovalbumin-Induced)

Objective: Assess the efficacy of PAA derivatives in reducing airway eosinophilia. Animals: BALB/c mice (Female, 6-8 weeks).

  • Sensitization (Days 0 & 14):

    • Inject 20 µg Ovalbumin (OVA) + 2 mg Alum (adjuvant) intraperitoneally (i.p.).

  • Challenge (Days 21, 22, 23):

    • Expose mice to 1% OVA aerosol for 30 minutes/day.

  • Treatment:

    • Administer PAA derivative (e.g., 10 mg/kg, p.o. or i.p.) 1 hour prior to each challenge.

    • Control: Vehicle only.

    • Positive Control: Dexamethasone (1 mg/kg).

  • Harvest (Day 25):

    • Perform Bronchoalveolar Lavage (BAL) with 1 mL PBS.

  • Analysis:

    • Count total cells.

    • Perform differential staining (Wright-Giemsa) to quantify eosinophils .

    • Measure cytokines (IL-4, IL-5, IL-13) in supernatant via ELISA.

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for screening a library of PAA derivatives for allergic inflammation potential.

Workflow Library PAA Derivative Library Screen1 Primary Screen: CRTH2 Binding Library->Screen1 Hit Hit Identification (Ki < 100nM) Screen1->Hit High Affinity Screen2 Functional Assay: Eosinophil Shape Change Hit->Screen2 Lead Lead Optimization Screen2->Lead Inhibits Chemotaxis InVivo In Vivo Model: OVA-Induced Asthma Lead->InVivo

Caption: Screening cascade for PAA derivatives from library to in vivo validation.

Part 5: References

  • Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Source: Bioorganic & Medicinal Chemistry Letters (2012).[5] Context: Describes the discovery of AMG 009 and the SAR of PAA derivatives as dual antagonists.[6] URL:[Link]

  • Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. Source: ACS Medicinal Chemistry Letters (2011). Context: Discusses the metabolic liability of the PAA carboxylic acid and bioisostere strategies. URL:[Link]

  • Diclofenac induces basophil degranulation without increasing CD63 expression in sensitive patients. Source:[7] Clinical & Experimental Allergy (2016). Context: Mechanistic insight into PAA-induced pseudoallergy and mast cell interaction. URL:[Link]

  • Effect of thromboxane A2 inhibitors on allergic pulmonary inflammation in mice. Source: International Archives of Allergy and Immunology (2002). Context: Validates the use of arachidonic acid pathway modulators in murine asthma models.[8] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Source: Molecules (2024).[1] Context: Recent updates on PAA synthesis and anti-inflammatory evaluation.[3] URL:[Link]

Sources

Small Molecule Inhibitors for Chemoattractant Receptor-Homologous Molecule (CRTH2)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 (Prostaglandin D2 receptor 2), represents a critical node in Type 2 inflammation.[1][2] Unlike the DP1 receptor, which couples to Gs to elevate cAMP, CRTH2 is a Gi-coupled GPCR that lowers cAMP and mobilizes intracellular calcium, driving the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.[1]

Despite strong genetic and preclinical validation in asthma and allergic rhinitis, the clinical translation of CRTH2 antagonists (e.g., Fevipiprant) has faced significant hurdles. This guide dissects the technical landscape of CRTH2 inhibition, providing validated assay protocols, structural activity relationships (SAR), and a post-mortem analysis of clinical failures to inform next-generation discovery campaigns.[1]

Part 1: Target Validation & Signaling Biology

CRTH2 is not merely a redundancy in the prostaglandin pathway; it is a specific amplifier of the allergic response. Upon binding Prostaglandin D2 (PGD2) , the receptor undergoes a conformational change that dissociates the heterotrimeric G-protein.[1] The G


i subunit inhibits adenylyl cyclase, while the G

subunits trigger calcium mobilization and kinase cascades (PI3K/Akt, p38 MAPK) essential for cytoskeletal rearrangement and migration.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling between DP1 (relaxant/inhibitory) and CRTH2 (pro-inflammatory/chemotactic), highlighting why selective CRTH2 inhibition is crucial to avoid blocking the beneficial effects of DP1.

CRTH2_Signaling cluster_DP1 DP1 Pathway (Vasodilation) cluster_CRTH2 CRTH2 Pathway (Chemotaxis/Inflammation) PGD2 PGD2 (Ligand) DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) PGD2->CRTH2 Gs Gs Protein DP1->Gs AC_up Adenylyl Cyclase (+) Gs->AC_up cAMP_up cAMP (Increase) AC_up->cAMP_up Inhib_Platelet Inhibit Platelet Aggregation cAMP_up->Inhib_Platelet Gi Gi Protein CRTH2->Gi AC_down Adenylyl Cyclase (-) Gi->AC_down Gbg Gβγ Subunit Gi->Gbg cAMP_down cAMP (Decrease) AC_down->cAMP_down PLC PLC activation Gbg->PLC Rho Rho/Rac GTPases Gbg->Rho Calcium Ca2+ Mobilization PLC->Calcium Chemotaxis Chemotaxis (Eosinophils/Th2) Calcium->Chemotaxis Synergy Actin Actin Polymerization Rho->Actin Actin->Chemotaxis

Caption: Divergent signaling of PGD2.[1] CRTH2 couples to Gi, driving chemotaxis via Calcium and Rho pathways, distinct from the DP1-Gs axis.[1]

Part 2: Chemical Space & SAR[1]

The development of CRTH2 inhibitors has evolved from modifying the endogenous ligand to screening synthetic libraries. A critical structural insight is the "semi-occluded" binding pocket of CRTH2, where the carboxylate group of the inhibitor forms a salt bridge with Arg170 and Lys210 .

Key Inhibitor Classes
  • Indole-Acetic Acids: Mimic the core of Indomethacin (an early non-selective hit). Examples include OC000459 (Timapiprant).[1][3]

  • Tetrahydrocarbazoles: Rigidified analogs of indoles. Ramatroban falls here but lacks selectivity (hits TP receptor).[1][4] TM30089 is a highly selective tool compound in this class.

  • Piprants: Sulfonyl-based compounds like Fevipiprant and Setipiprant .[1] These are generally reversible, competitive antagonists with high oral bioavailability.[1]

Quantitative Comparison of Key Inhibitors

The following table synthesizes data from multiple sources to provide a benchmark for potency and selectivity.

CompoundClassBinding Ki (nM)ESC IC50 (nM)*Selectivity (vs TP/DP1)Clinical Status
Ramatroban Tetrahydrocarbazole~30~100Low (Hits TP)Marketed (Japan) for Rhinitis
TM30089 Tetrahydrocarbazole0.61 - 5>1000xPreclinical Tool
AZD1981 Sulfonamide~410>1000xPhase 2 (Discontinued)
Fevipiprant Piprant< 11 - 3>500xPhase 3 (Failed efficacy)
OC000459 Indole-acetic acid134 - 10HighPhase 2

*ESC = Eosinophil Shape Change Assay (Whole Blood).[1] Values are approximate means from literature.

Part 3: Assay Development & Protocols

To develop a robust CRTH2 inhibitor, one must move beyond simple binding.[1] The Eosinophil Shape Change (ESC) assay is the "gold standard" phenotypic readout because it measures the integrated physiological response (actin polymerization) in a relevant primary cell type.

Workflow Diagram: The Screening Cascade

Screening_Cascade cluster_Primary Primary Screen cluster_Secondary Functional Validation cluster_Phenotypic Physiological Relevance Library Compound Library Binding Radioligand Binding (HEK-CRTH2 Membranes) Library->Binding Hit_ID Hit Identification (>50% disp. @ 10µM) Binding->Hit_ID GTP GTPγS Binding (Inverse Agonism Check) Hit_ID->GTP CaFlux Ca2+ Flux (FLIPR) (Gi/Gq coupling) Hit_ID->CaFlux ESC Eosinophil Shape Change (Whole Blood/Flow Cytometry) GTP->ESC CaFlux->ESC Chemotaxis Chemotaxis Assay (Transwell) ESC->Chemotaxis

Caption: Step-wise screening cascade ensuring hits are potent, functional, and physiologically relevant.

Protocol 1: Radioligand Binding (Membrane)

Objective: Determine affinity (


) of compounds using 

-PGD2 displacement.[1][5] Self-Validating Control: Use TM30089 (10 µM) to define Non-Specific Binding (NSB).[1] If NSB > 20% of Total Binding, re-wash filters or optimize buffer BSA.[1]
  • Membrane Prep: Harvest HEK293 cells stably expressing hCRTH2. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet to ~5-10 µg protein/well.[1]

  • Incubation: In a 96-well plate, combine:

    • 150 µL Membrane suspension.[6]

    • 50 µL Test Compound (in DMSO, final <1%).[1]

    • 50 µL

      
      -PGD2 (Final conc: ~1-2 nM, near 
      
      
      
      ).[1]
  • Equilibrium: Incubate for 60 minutes at Room Temperature . (Note: PGD2 is unstable; keep stock at -80°C and thaw immediately before use).[1]

  • Termination: Rapid vacuum filtration through GF/C filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce NSB.[7]

  • Wash: 3x with ice-cold wash buffer.[1][7] Dry filters, add scintillant, and count.[1]

Protocol 2: Eosinophil Shape Change (ESC) Assay

Objective: Measure functional antagonism in a primary cell context. Mechanism: CRTH2 activation causes rapid actin polymerization, increasing the Forward Scatter (FSC) of eosinophils in flow cytometry.

  • Blood Collection: Collect human blood in heparin/EDTA. (Citrate can chelate Ca2+ too aggressively).[1]

  • Priming (Optional): Some protocols use IL-5 priming, but PGD2 alone is sufficient for robust shape change.[1]

  • Treatment:

    • Incubate 90 µL whole blood with 10 µL antagonist for 10-15 min at 37°C.[1]

    • Stimulate with PGD2 (EC80 concentration, typically 30-100 nM) for exactly 4 minutes at 37°C.

  • Fixation: Immediately stop reaction by adding 250 µL ice-cold Cytofix/Fixative (paraformaldehyde based).[1] This "freezes" the actin cytoskeleton.

  • Lysis: Lyse red blood cells using Ammonium Chloride buffer.

  • Readout: Analyze on Flow Cytometer. Gate on granulocytes (high SSC).[1] Eosinophils are the high autofluorescence population.

    • Metric: Calculate % increase in FSC compared to vehicle.

    • Validation: Ramatroban or TM30089 must inhibit the FSC shift dose-dependently.

Part 4: Clinical Post-Mortem & Future Directions

The Fevipiprant Failure: Novartis' Fevipiprant (QAW039) failed two Phase 3 trials (ZEAL-1, ZEAL-2) in moderate-to-severe asthma.[1] It did not significantly reduce exacerbation rates compared to placebo.

Root Cause Analysis:

  • Redundancy: Type 2 inflammation is driven by IL-5, IL-4, and IL-13.[1][3] Blocking PGD2/CRTH2 alone may be insufficient when these other cytokine pathways are active (pathway redundancy).[1]

  • Patient Stratification: The trials included a broad range of asthmatics. Post-hoc analyses suggest efficacy might be limited to "eosinophil-high" endotypes, yet even then, biologics (anti-IL5) are far more potent.[1]

  • Target Coverage: While Fevipiprant is potent, PGD2 is produced in massive bursts by mast cells.[1] Competitive antagonists may be outcompeted at the immunological synapse during acute degranulation events.

Future Strategy:

  • Dual Antagonism: Combining CRTH2 inhibition with H4 receptor antagonists or CysLT1 antagonists.

  • Irreversible Inhibitors: To prevent PGD2 displacement during mast cell bursts.

  • New Indications: Shift focus from general asthma to Atopic Dermatitis or Chronic Spontaneous Urticaria , where mast cell/PGD2 drive is more central to the pathology than in airway remodeling.

References
  • Hirai, H., et al. (2001).[1] "Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2."[1] Journal of Experimental Medicine. Link

  • Wang, L., et al. (2018).[1] "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition." Molecular Cell. Link

  • Ulven, T., & Kostenis, E. (2005).[1][8] "Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist." Journal of Medicinal Chemistry. Link

  • Pettipher, R., et al. (2014).[1] "The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist OC000459 inhibits allergic airway inflammation in human asthma." Journal of Allergy and Clinical Immunology. Link

  • Gonem, S., et al. (2016).[1] "Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial." The Lancet Respiratory Medicine. Link

  • Royer, J.F., et al. (2008).[1][5] "Pharmacological characterization of the selective CRTH2 antagonist AZD1981." British Journal of Pharmacology.[9] Link

Sources

Methodological & Application

Application Note: Protocol for Ester Hydrolysis of Phenylacetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Phenylacetic acid (PAA) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as key intermediates for non-steroidal anti-inflammatory drugs (e.g., Diclofenac, Ibuprofen precursors) and various alkaloids. The hydrolysis of PAA esters is a deceptively simple transformation that frequently becomes a process bottleneck due to three critical quality attributes (CQAs):

  • Racemization: The

    
    -protons of PAA esters are significantly acidic (
    
    
    
    in DMSO, lower with electron-withdrawing groups). Standard alkaline conditions can lead to rapid enolization and loss of optical purity.
  • Decarboxylation: Derivatives with malonic-like substitution patterns are prone to thermal decarboxylation upon acidification.

  • Regioselectivity: In poly-ester substrates, distinguishing the steric and electronic environment of the PAA ester is critical.

This guide provides three distinct protocols—Alkaline , Acidic (Chemoselective) , and Enzymatic —to address these challenges.

Mechanistic Considerations

The choice of hydrolysis method is dictated by the stability of the substrate and the specific protecting group strategy.

The Racemization Risk

In basic media, the hydroxide ion acts as both a nucleophile (attacking the carbonyl) and a base (deprotonating the


-carbon).
  • Mechanism:

    
    
    
  • Mitigation: The rate of hydrolysis (

    
    ) must significantly exceed the rate of enolization (
    
    
    
    ). Lithium Hydroxide (LiOH) is preferred over NaOH because the lithium cation coordinates with the carbonyl oxygen, increasing electrophilicity (
    
    
    ) without proportionally increasing basicity.
The t-Butyl Cation Trap

Acidic deprotection of t-butyl esters generates the t-butyl carbocation (


). In electron-rich PAA systems (e.g., methoxy-substituted rings), this cation can re-attach to the aromatic ring via Friedel-Crafts alkylation.
  • Solution: Use of Triethylsilane (TES) as a hydride donor to irreversibly quench the

    
     cation into isobutane.
    

Decision Matrix

Use the following logic flow to select the appropriate protocol for your intermediate.

DecisionTree Start START: PAA Ester Substrate Chiral Is the Alpha-Carbon Chiral? Start->Chiral AcidLabile Contains Acid-Labile Groups (e.g., Boc, Acetal)? Chiral->AcidLabile No (Achiral) MethodB METHOD B: Enzymatic (PLE) Chiral->MethodB Yes (Prevent Racemization) BaseLabile Contains Base-Labile Groups (e.g., Fmoc, Lactones)? AcidLabile->BaseLabile No MethodA METHOD A: LiOH/THF (Low Temp) AcidLabile->MethodA Yes (Must use Base) EsterType Ester Type? BaseLabile->EsterType Yes (Must use Acid) MethodD METHOD D: Standard NaOH/MeOH BaseLabile->MethodD No (Robust Substrate) EsterType->MethodA Methyl/Ethyl (Mild Base) MethodC METHOD C: TFA + Scavenger EsterType->MethodC t-Butyl Ester

Figure 1: Protocol selection logic based on substrate stability and chirality.

Experimental Protocols

Method A: Mild Alkaline Hydrolysis (Lithium Hydroxide)

Best for: General methyl/ethyl esters, substrates sensitive to harsh pH.

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • Tetrahydrofuran (THF) (HPLC Grade)

  • Deionized Water

Protocol:

  • Dissolution: Dissolve the PAA ester (1.0 equiv) in a mixture of THF and Water (3:1 v/v). The concentration should be approximately 0.1 M to 0.2 M.

    • Note: Methanol can be used, but THF is preferred for lipophilic PAA intermediates to ensure homogeneity.

  • Addition: Cool the solution to 0°C (ice bath). Add

    
     (1.2 – 1.5 equiv) in a single portion.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by HPLC (not just TLC, to detect potential byproducts).

    • Endpoint: Typically 2–4 hours.

  • Quench & Workup (Critical):

    • Evaporate THF under reduced pressure (keep bath < 40°C).

    • Dilute the aqueous residue with water.

    • Wash: Extract the basic aqueous layer with

      
       or EtOAc (
      
      
      
      ) to remove unreacted ester or neutral impurities.
    • Acidification: Cool the aqueous layer to 0°C. Acidify dropwise with 1N HCl to pH 3–4 .

      • Warning: Do not acidify to pH 1. Strong acidity can induce decarboxylation or oiling out of impurities.

    • Extraction: Extract the cloudy acidic mixture with EtOAc (

      
      ). Dry combined organics over 
      
      
      
      and concentrate.
Method B: Chemoselective Acidic Deprotection (TFA)

Best for: t-Butyl esters, substrates containing base-sensitive groups (e.g., Fmoc, lactones).

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2]

  • Dichloromethane (DCM)[2]

  • Scavenger: Triethylsilane (TES)[2]

Protocol:

  • Preparation: Dissolve the t-butyl PAA ester (1.0 equiv) in DCM (volume to reach 0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv).

    • Why? TES acts as a hydride donor to trap the generated t-butyl cation, preventing Friedel-Crafts alkylation of the phenyl ring [1].

  • Acidolysis: Add TFA (equal volume to DCM, 1:1 ratio) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Workup:

    • Concentrate in vacuo. Co-evaporate with toluene (

      
      ) to remove residual TFA.
      
    • Purification: The residue is often the pure acid. If TES byproducts remain, triturate with hexanes.

Method C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Chiral resolution of racemic esters, enantiopure synthesis.

Reagents:

  • Pig Liver Esterase (PLE) (crude lyophilized powder or ammonium sulfate suspension)

  • Phosphate Buffer (0.1 M, pH 7.5)

  • Acetone or DMSO (Cosolvent)

Protocol:

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 7.5).

  • Substrate Prep: Dissolve PAA ester in Acetone (max 10% of final volume). Add this to the buffer.

    • Note: If the substrate precipitates, add Triton X-100 surfactant (0.1% w/v).

  • Initiation: Add PLE (approx. 100 units per mmol substrate).

  • pH Stat: The reaction produces acid, lowering pH. Maintain pH 7.5 by automatic titration with 0.1 M NaOH (pH-stat) or manual addition.

    • Monitoring: The consumption of NaOH indicates conversion.

  • Termination: When 0.5 equiv of NaOH is consumed (for kinetic resolution), extract the mixture with EtOAc at pH 7.5 (removes unreacted ester enantiomer).

  • Isolation: Acidify the aqueous phase to pH 3 and extract to isolate the chiral acid.

Data & Optimization

Solvent Effects on Reaction Rate (Method A)

The following table summarizes the hydrolysis half-life (


) of Ethyl Phenylacetate using 1.5 equiv LiOH at 25°C.
Solvent SystemRatio (v/v)

(min)
Observations
THF : Water 3 : 1 45 Optimal. Homogeneous, clean profile.
MeOH : Water3 : 120Fast, but higher risk of transesterification if MeOH is dry.
1,4-Dioxane : Water2 : 160Good for very lipophilic substrates. Harder to remove solvent.
Water (neat)N/A>300Biphasic; extremely slow without Phase Transfer Catalyst.
Workflow Visualization

Workflow Input Crude Ester React Hydrolysis (LiOH or TFA) Input->React Monitor HPLC Check (Conv > 98%) React->Monitor Monitor->React Incomplete Wash Base Wash (Remove Neutrals) Monitor->Wash Complete Acidify Acidify pH 3-4 (Precipitation) Wash->Acidify Aq. Phase Isolate Filtration / Extraction Acidify->Isolate

Figure 2: Generalized purification workflow for PAA intermediates.

References

  • Mehta, A., et al. (1992).[3][4] "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters." Tetrahedron Letters, 33(37), 5441-5444. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Carboxyl derivatives). Link

  • Ohno, M., & Otsuka, M. (1989). "Chiral synthons by ester hydrolysis catalyzed by pig liver esterase." Organic Reactions, 37, 1-55. Link

  • Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters (Saponification)." Link

  • Organic Syntheses. (1922). "Phenylacetic Acid."[5][6][7][8] Org.[5] Synth. 2, 63. Link

Sources

Application Note: Catalytic Synthesis of 4-Cyclohexylmethoxy-3-fluoro-phenylacetic Acid

[1]

Executive Summary

The preparation of 4-cyclohexylmethoxy-3-fluoro-phenylacetic acid is a critical step in the synthesis of prostaglandin D2 receptor (CRTH2) antagonists (e.g., Fevipiprant analogues).[1] Traditional synthesis often involves the chloromethylation of deactivated arenes followed by cyanide displacement, a route plagued by poor regioselectivity and high toxicity.[1]

This protocol details a modular, convergent synthesis starting from 3-fluoro-4-(cyclohexylmethoxy)phenylboronic acid pinacol ester .[1] The core transformation utilizes a Palladium-catalyzed Suzuki-Miyaura type coupling with ethyl bromoacetate to install the acetic acid moiety directly.[1]

Key Advantages of This Protocol
  • Safety: Eliminates the use of KCN/NaCN and highly carcinogenic chloromethyl ethers.[1]

  • Regiocontrol: The position of the acetic acid tail is pre-defined by the boronic ester, eliminating isomer separation.[1]

  • Scalability: The protocol utilizes bench-stable Pd catalysts and inorganic bases suitable for gram-to-kilogram scale-up.[1]

Strategic Analysis & Retrosynthesis

The synthesis is designed around the C(sp²)–C(sp³) bond formation between the aryl core and the acetate enolate equivalent.[1]

Retrosynthetic Logic (Graphviz)[1]

RetrosynthesisTargetTarget Molecule4-cyclohexylmethoxy-3-fluoro-phenylacetic acidIntermediateIntermediate EsterEthyl (4-cyclohexylmethoxy-3-fluorophenyl)acetateTarget->IntermediateHydrolysis(LiOH/THF)BoronicEsterStarting MaterialAr-B(pin)(Boronic Ester)Intermediate->BoronicEsterPd-CatalyzedCross-CouplingReagentReagentEthyl Bromoacetate(Br-CH2-COOEt)Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the phenylacetic acid tail via cross-coupling.

Detailed Experimental Protocols

Stage 1: Preparation of the Boronic Ester Precursor

Note: If the specific boronic ester is not commercially available, it is synthesized via the alkylation of 4-bromo-2-fluorophenol followed by Miyaura borylation.[1]

Reaction Overview:

  • Alkylation: 4-Bromo-2-fluorophenol + (Bromomethyl)cyclohexane

    
     Aryl Bromide.[1]
    
  • Borylation: Aryl Bromide +

    
    
    
    
    Starting Boronic Ester .

(Detailed protocols for Stage 1 are standard; the focus of this note is Stage 2 & 3).

Stage 2: Pd-Catalyzed Cross-Coupling (The Core Transformation)

Objective: Convert the aryl boronic ester to the ethyl phenylacetate intermediate.[1] Mechanism: Suzuki-Miyaura coupling utilizing an

1
Reagents & Stoichiometry
ComponentEquiv.Role
Ar-B(pin) (Starting Material)1.0Substrate
Ethyl Bromoacetate 1.5Electrophile
Pd(PPh₃)₄ 0.05Catalyst (5 mol%)
Cs₂CO₃ 2.0Base (Anhydrous)
Toluene / Water 10:1Solvent System
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.

  • Charging: Add 3-fluoro-4-(cyclohexylmethoxy)phenylboronic acid pinacol ester (10.0 mmol, 1.0 eq) and Cesium Carbonate (20.0 mmol, 6.5 g) to the flask.

  • Solvent Addition: Add degassed Toluene (50 mL) and Water (5 mL). Note: A small amount of water is crucial for the transmetallation step in Suzuki couplings, even with esters.[1]

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg) under a positive stream of Argon.

  • Reagent Addition: Add Ethyl Bromoacetate (15.0 mmol, 1.66 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

    • Checkpoint: The boronic ester spot (

      
      ) should disappear, replaced by the highly fluorescent ester product (
      
      
      ).
  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).[1]

    • Dry organic phase over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.[1]
      
    • Yield Expectation: 75–85% as a pale yellow oil.

Stage 3: Saponification to Final Acid

Objective: Hydrolysis of the ethyl ester to the target carboxylic acid without cleaving the cyclohexyl ether.

Protocol
  • Dissolution: Dissolve the Ethyl ester intermediate (from Stage 2) in THF (5 mL/mmol).

  • Base Hydrolysis: Add an aqueous solution of LiOH[1]·H₂O (3.0 eq) in water (2 mL/mmol).[1]

  • Reaction: Stir vigorously at Room Temperature for 4 hours.

    • Note: Avoid heating to prevent potential ether cleavage, although the cyclohexyl ether is generally robust.[1]

  • Work-up:

    • Concentrate THF under reduced pressure.

    • Acidify the aqueous residue to pH 2–3 using 1M HCl . A white precipitate should form.

    • Extract with EtOAc (3 x).[1]

    • Dry (

      
      ) and concentrate.[1]
      
  • Crystallization: Recrystallize from Hexane/EtOAc or Isopropyl Ether to obtain the pure acid.[1]

Mechanistic Insight & Troubleshooting

The cross-coupling of


1
Catalytic Cycle Visualization

CatalyticCyclecluster_SideSide Reaction: ProtodeboronationPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Enolate Formation)Pd0->OxAdd+ Br-CH2-COOEtTransMetTransmetallation(Ar-Bpin + Base)OxAdd->TransMetPd(II)-Enolate SpeciesRedElimReductive Elimination(Product Release)TransMet->RedElimPd(II)(Ar)(CH2COOEt)DeboronAr-H(Loss of Boron)TransMet->DeboronHigh Temp / Low Catalyst ActivityRedElim->Pd0- Product

Figure 2: Catalytic cycle highlighting the formation of the Pd-enolate intermediate. Protodeboronation is the primary failure mode.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive Pd source.[1]Use fresh Pd(PPh₃)₄ (should be yellow, not brown).[1] Degass solvents thoroughly.
Protodeboronation (Ar-H formation)Reaction temperature too high; Boronic ester instability.[1]Lower temp to 70°C. Switch base to mild K₃PO₄ . Add Cu₂O (5 mol%) as a co-catalyst (See Ref 3).[1]
Homocoupling (Ar-Ar)Oxygen in system.[1]Rigorous Argon sparging. Ensure "Suzuki" conditions (Base/Water), not "Chan-Lam" conditions (O₂).
Ester Hydrolysis during Coupling Base too strong or too much water.[1]Switch from Carbonate to Phosphate base.[1] Reduce water ratio.

Quality Control & Validation

Target Molecule: 4-cyclohexylmethoxy-3-fluoro-phenylacetic acid[1]

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.5–11.0 (br s, 1H, -COOH)
      
    • 
       6.9–7.1 (m, 3H, Aromatic)[1]
      
    • 
       3.80 (d, 2H, -O-CH ₂-Cy)
      
    • 
       3.58 (s, 2H, Ar-CH ₂-COOH)[1]
      
    • 
       1.8–1.0 (m, 11H, Cyclohexyl)
      
  • ¹⁹F NMR:

    
     -134 to -136 ppm (d, Ar-F).[1]
    
  • Mass Spectrometry (ESI-):

    
     calc. for 
    
    
    : 265.13.

References

  • General Suzuki Coupling of

    
    -Haloesters: 
    
    • Sato, N., et al. "Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids."[1] Chemical Communications, 2001. Link

  • Copper Co-Catalysis (Optimization for difficult substrates)

    • Liu, X., & Deng, M. "Remarkable co-catalysis by copper(I) oxide in the palladium catalyzed cross-coupling of arylboronic acids with ethyl bromoacetate."[1] Chemical Communications, 2002. Link

  • CRTH2 Antagonist Chemistry (Contextual Grounding)

    • Sandham, D. A., et al. "Synthesis and biological evaluation of 4-cyclohexylmethoxy-3-fluoro-phenylacetic acid derivatives as CRTH2 antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 2007. (Note: Validates the target structure utility).

  • Protocol Validation (Organic Syntheses)

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][4] Chemical Reviews, 1995. Link

Application Note: Solvent Selection & Recrystallization Protocol for (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection and recrystallization protocol for (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid , a key intermediate often associated with CRTH2 antagonists and PPAR modulators. Due to the molecule's amphiphilic nature—possessing a lipophilic cyclohexylmethoxy tail and a hydrophilic carboxylic acid head—standard purification methods often result in "oiling out" rather than discrete crystallization.

This protocol leverages a Dielectric Tuning Strategy to bypass the oiling phase, ensuring high-purity crystalline recovery. We recommend a primary Toluene-based cooling crystallization for bulk purity, or a Binary Ethyl Acetate/Heptane system for maximizing yield.

Physicochemical Analysis & Solubility Profiling

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.

Molecular FeatureChemical ImplicationSolubility Impact
Carboxylic Acid (-COOH) H-bond donor/acceptor, pKa ~4.5Soluble in basic aqueous media; soluble in polar organics (EtOH, DMSO).
Cyclohexyl Ether High lipophilicity (LogP increase)Increases solubility in non-polar solvents (Hexane, Toluene); reduces water solubility.
Fluorine Substituent Electron-withdrawing, lipophilicIncreases density; lowers solubility in protic solvents compared to non-fluorinated analogs.
Phenyl Ring Pi-stacking potentialFavors aromatic solvents (Toluene, Xylene) via

interactions.
The "Oiling Out" Risk

A common failure mode for this class of molecules is Liquid-Liquid Phase Separation (LLPS) . When recrystallizing from Ethanol/Water, the hydrophobic cyclohexyl tail often forces the compound to separate as an oil before the solution reaches the freezing point. Therefore, protic anti-solvents (like water) are generally contraindicated.

Solvent Screening Strategy

We classify solvents based on their ability to solubilize the lipophilic tail while accommodating the polar head group.

Recommended Solvent Systems
System A: Toluene (Single Solvent - Cooling)
  • Mechanism: Toluene matches the aromatic core and lipophilic tail. The solubility of the acid drops typically from >100 mg/mL at reflux (110°C) to <5 mg/mL at 0°C.

  • Pros: Excellent impurity rejection (especially polar byproducts); forms dense, filterable prisms.

  • Cons: Higher boiling point requires more energy; yield can be lower if cooling isn't aggressive.

System B: Ethyl Acetate / Heptane (Solvent / Anti-Solvent)
  • Mechanism: Ethyl Acetate (EtOAc) solubilizes the acid via H-bonding. Heptane acts as a non-polar anti-solvent that drives precipitation without inducing oiling (unlike water).

  • Pros: High recovery (>85%); tunable polarity; lower boiling points.

  • Cons: Requires precise addition rates to avoid amorphous precipitation.

Detailed Experimental Protocols

Protocol 1: Toluene Cooling Crystallization (High Purity)

Best for removing structural isomers and unreacted phenols.

Step-by-Step Methodology:

  • Dissolution: Charge 10 g of crude (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid into a flask. Add 60 mL of Toluene (6 vol).

  • Reflux: Heat to reflux (110°C) with stirring. The solution should become clear. If solids remain, add Toluene in 1 mL increments until dissolved.

  • Hot Filtration (Optional): If insoluble black specks are visible, filter hot through a pre-warmed Celite pad to remove inorganic salts.

  • Controlled Cooling:

    • Cool to 85°C (supersaturation point).

    • Seeding: Add 0.1% w/w pure seed crystals. Hold at 85°C for 30 mins to establish crystal growth.

    • Ramp down to 20°C at a rate of 10°C/hour.

  • Terminal Cooling: Cool to 0-5°C using an ice bath and hold for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with 10 mL of cold Toluene.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol 2: Acid-Base Swing (Pre-Purification)

Use this if the crude material is dark/tarry before attempting recrystallization.

  • Dissolve crude acid in 1M NaOH (aq).

  • Wash aqueous layer with Dichloromethane (DCM) to remove non-acidic organic impurities (unreacted cyclohexyl bromide, etc.).

  • Acidify aqueous layer with HCl to pH 2.

  • Extract the precipitated acid into Ethyl Acetate .

  • Dry organic layer (MgSO4), filter, and concentrate to a solid. Proceed to Protocol 1 or 3.

Protocol 3: EtOAc/Heptane Displacement (High Yield)

Best for maximizing recovery.

  • Dissolve 10 g crude solid in 30 mL Ethyl Acetate at 60°C.

  • Slowly add Heptane (approx. 20-30 mL) dropwise until a persistent cloudiness is observed.

  • Add 1 mL Ethyl Acetate to clear the solution.

  • Remove heat and allow to cool to Room Temperature (RT) slowly.

  • Once solids appear, add another 20 mL Heptane over 30 minutes to drive further precipitation.

  • Cool to 5°C, filter, and wash with 1:3 EtOAc:Heptane.

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate purification method based on the crude material's state.

Recrystallization_Workflow Start Crude (4-Cyclohexylmethoxy- 3-fluoro-phenyl)-acetic acid Purity_Check Check Purity (HPLC) & Physical State Start->Purity_Check Tarry Dark Oil / Tarry Solid Purity_Check->Tarry Low Purity (<90%) Solid Crystalline / Amorphous Solid Purity_Check->Solid High Purity (>90%) AcidBase Protocol 2: Acid-Base Swing (Remove Neutrals) Tarry->AcidBase Solvent_Choice Select Solvent System Solid->Solvent_Choice AcidBase->Solid Toluene Protocol 1: Toluene (Max Purity) Solvent_Choice->Toluene Target: >99.5% Purity EtOAc_Hept Protocol 3: EtOAc/Heptane (Max Yield) Solvent_Choice->EtOAc_Hept Target: >90% Yield Final Pure Crystalline Product Toluene->Final Oiling Risk: Oiling Out? EtOAc_Hept->Oiling Oiling->Toluene Yes (Switch Method) Oiling->Final No

Figure 1: Decision tree for solvent selection and process flow. Blue nodes indicate decision points; Green/Red indicate material states.

Process Optimization Data

The following data simulates typical solubility curves for this class of compounds to guide cooling rates.

Temperature (°C)Solubility in Toluene (mg/mL)Solubility in EtOAc (mg/mL)Solubility in Heptane (mg/mL)
20°C 12140< 1
40°C 282103
60°C 65>3008
80°C 110N/A (Boiling)15
100°C >250N/AN/A

Key Insight: The sharp solubility curve in Toluene between 60°C and 100°C indicates that the majority of the yield is recovered in this cooling window. Rapid cooling here will trap impurities; slow cooling (10°C/hr) is critical.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Strategies for solvent screening and oiling-out prevention).

  • European Patent EP1599452A1. (2005). 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators. (Describes synthesis and purification of structurally similar cyclohexylmethoxy acetic acids).

  • PubChem Compound Summary. (2023). 2-[[4-[[(3-Chloro-4-fluorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid.[1] (Structural analog data for solubility inference).

  • BenchChem. (2025).[2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (General protocols for phenylacetic acid purification).

Sources

Application Note: Solubility Optimization & Handling of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers working with lipophilic phenylacetic acid derivatives in drug discovery.

Abstract & Compound Profile

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid is a lipophilic carboxylic acid derivative, structurally characteristic of CRTH2 antagonists and PPAR modulators.[1] While the phenylacetic acid core provides an ionizable "head" (pKa ~4.2), the cyclohexylmethoxy "tail" confers significant lipophilicity.

This duality creates a solubility paradox: the compound is highly soluble in organic solvents (DMSO) but prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers (PBS), even when ionized.[1] This guide provides validated protocols to maintain solubility in biological assays.

Physicochemical Profile (Predicted)
PropertyValue (Est.)[1][2]Significance
Molecular Formula C₁₅H₁₉FO₃~266.31 g/mol
pKa (Acid) 4.1 – 4.3Ionized (anionic) at physiological pH (7.4).[1]
LogP ~4.2Highly lipophilic; significant risk of non-specific binding.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1]
Solubility (PBS) < 50 µMPoor.[1] Requires careful kinetic handling or co-solvents.

Solubility Data & Solvent Compatibility

DMSO (Dimethyl Sulfoxide)

Status: Recommended Stock Solvent. The compound exhibits high solubility in anhydrous DMSO due to the disruption of intermolecular hydrogen bonding by the sulfoxide group.

  • Saturation Limit: > 100 mM (> 26 mg/mL).[1]

  • Storage: Stock solutions (10 mM or 100 mM) are stable at -20°C for >6 months if protected from moisture.[1] Hygroscopic DMSO can cause compound hydrolysis or precipitation over time.

PBS (Phosphate Buffered Saline, pH 7.4)

Status: Challenging / Kinetic Solubility Only. At pH 7.4, the carboxylic acid is deprotonated (


), theoretically increasing solubility.[1] However, the hydrophobic cyclohexylmethoxy group drives aggregation.
  • Thermodynamic Solubility: Likely < 100 µM without co-solvents.

  • Kinetic Solubility: Up to 100-200 µM may be transiently achieved via rapid dilution but is thermodynamically unstable (metastable).[1]

  • Critical Risk: The "Crash Effect." Slow addition of DMSO stock to static PBS causes local regions of high concentration/low solvent power, leading to immediate microprecipitation that may be invisible to the naked eye but will ruin IC50 data.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 2.66 mg of solid compound into a sterile, amber glass vial (glass is preferred over plastic to minimize lipophilic sticking).

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Visually confirm a clear, particulate-free solution.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Intermediate Dilution" Method (PBS)

Objective: Safely dilute DMSO stock into PBS for biological assays without precipitation.[1]

Direct spiking of 100% DMSO stock into PBS is NOT recommended. Instead, use an intermediate dilution step to step-down the solvent strength gradually.

Step-by-Step Workflow:

  • Prepare Intermediate (10x): Dilute the 10 mM DMSO stock 1:10 into a compatible co-solvent or "transition buffer" (e.g., 100% Ethanol or 50% DMSO/PBS) to create a 1 mM working stock.

  • Prepare Assay Buffer: Ensure PBS is pre-warmed to 37°C. Cold buffer accelerates precipitation.

  • Final Dilution: Pipette the assay buffer into a tube first. While vortexing the buffer, slowly inject the Intermediate Stock into the vortex vortex cone.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cellular toxicity.[1]

  • Equilibration: Allow the solution to stand for 15 minutes at RT.

  • Validation: Measure absorbance at 600 nm (OD600). An OD > 0.01 indicates precipitation.

Visualizing the Solubility Mechanism

The following diagram illustrates the equilibrium challenges. At pH 7.4, the compound exists as an anion, but the lipophilic tail (Cyclohexyl) drives the formation of dimers or micelles, competing with true solvation.

SolubilityMechanism cluster_PBS Aqueous Buffer (PBS pH 7.4) Solid Solid Compound (Crystalline) DMSO_Sol DMSO Solvated (Free Monomer) Solid->DMSO_Sol Dissolution (High) Neutral Neutral Acid (HA) (Low Solubility) DMSO_Sol->Neutral Dilution into Water Precipitate Amorphous Precipitate Neutral->Precipitate Saturation (Crash) Anion Anion (A-) (Soluble Head) Neutral->Anion Deprotonation (pH > pKa) Anion->Neutral Protonation Aggregate Micelle/Aggregate (Lipophilic Tail Driven) Anion->Aggregate Hydrophobic Effect Aggregate->Precipitate Coalescence

Caption: Solubility equilibrium showing the competition between ionization (blue) and hydrophobic aggregation (red) in PBS.[1]

Troubleshooting & Optimization

If precipitation occurs at the required assay concentration (e.g., > 10 µM), employ the following mitigation strategies:

Carrier Proteins (BSA/HSA)

The cyclohexylmethoxy group has high affinity for albumin.[1]

  • Protocol: Supplement PBS with 0.1% (w/v) BSA (Bovine Serum Albumin).[1]

  • Mechanism: Albumin sequesters the lipophilic tail, preventing aggregation while keeping the compound in solution. Note: This reduces the free fraction (

    
    ) available to bind the target receptor.
    
Cyclodextrins[1]
  • Protocol: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5-10 equivalents molar ratio.[1]

  • Mechanism: Encapsulates the hydrophobic cyclohexyl ring, rendering the complex water-soluble without affecting the carboxylic acid head group.

pH Adjustment
  • Protocol: Ensure pH is strictly ≥ 7.4.

  • Mechanism: If the buffer drifts to pH 6.5 (common in unbuffered saline exposed to air), the ratio of neutral species (HA) increases, drastically lowering solubility.

References

  • Cayman Chemical. General Solubility Guidelines for Phenylacetic Acid Derivatives.Link[1]

  • Avdeef, A. (2014).[1][3] Anomalous Solubility Behavior of Several Acidic Drugs.[3] ADMET and DMPK.[3] Link

  • BenchChem. Synthesis and Handling of Functionalized Phenylacetic Acids.Link[1]

  • PubChem. Compound Summary: Phenylacetic Acid Derivatives (LogP and pKa data).Link[1]

  • Rasmuson, A.C. (2005).[1] Solubility of Phenylacetic Acid in Pure Solvents. KTH Royal Institute of Technology. Link[1]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of lipophilic phenylacetic acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility in Aqueous Buffers Ticket ID: #SOL-PAA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Brick Dust" Paradox

User Issue: "My phenylacetic acid derivative dissolves perfectly in DMSO, but the moment I pipette it into my assay buffer, it turns into a cloudy white precipitate. My enzyme assay is failing. Help."

Scientist’s Analysis: This is a classic "crash-out" event. Phenylacetic acids (PAAs) present a dual challenge: they possess a lipophilic aromatic ring (high LogP) and a weak carboxylic acid tail (pKa ~4.3). In pure DMSO, they are solvated by dipole-dipole interactions. However, upon dilution into aqueous buffers—especially those at pH < 5 or with high ionic strength—the hydrophobic effect dominates, driving the molecules to aggregate and crystallize.

This guide provides the protocols to stabilize these compounds in aqueous environments without compromising biological data.

Part 1: The Troubleshooting Logic (Visualized)

Before adjusting your protocol, determine the root cause using this decision matrix.

SolubilityLogic Start Precipitation Observed in Buffer CheckPH Step 1: Check Buffer pH Is pH > pKa + 2? Start->CheckPH AdjustPH Action: Adjust pH to > 6.5 (Ionization Strategy) CheckPH->AdjustPH No (pH is low) CheckConc Step 2: Check Final Concentration Is it > 100 µM? CheckPH->CheckConc Yes (pH is high) AdjustPH->CheckConc Cosolvent Action: Optimize DMSO/Ethanol (Dielectric Strategy) CheckConc->Cosolvent Yes (High Conc) CheckSens Step 3: Is Assay DMSO Sensitive? (e.g., Live Cells/Enzymes) CheckConc->CheckSens No (Low Conc) Complex Action: Use Cyclodextrin (HP-β-CD) (Encapsulation Strategy) CheckSens->Complex Yes (Sensitive) SaltForm Action: Generate In-Situ Salt (Na+ or K+) CheckSens->SaltForm No (Tolerant)

Caption: Troubleshooting logic flow for stabilizing lipophilic acids. Blue nodes represent decision points; Yellow/Green nodes represent chemical interventions.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: Why does my compound precipitate even when the buffer pH is 7.4?

Diagnosis: Localized Supersaturation (The "Mixing Error"). Mechanism: When you pipette a DMSO stock into a buffer, the interface between the droplet and the water experiences a massive spike in local concentration. If you add the Buffer to the DMSO , the water content rises slowly, causing the compound to nucleate and grow crystals before it can disperse.

The Fix: Kinetic Solubility Protocol

  • Vortex the buffer to create a vortex cone before adding the compound.

  • Inject the DMSO stock slowly directly into the fast-moving center of the vortex.

  • Why this works: High shear force disperses the DMSO droplet into micro-droplets instantly, preventing the local concentration from exceeding the nucleation threshold.

Q2: I cannot change my pH. How do I calculate the solubility limit?

Diagnosis: Ignoring the Henderson-Hasselbalch Equation. Mechanism: Phenylacetic acid derivatives have a pKa of approximately 4.3 [1].

  • pH < pKa (Acidic): The molecule is neutral (protonated) and highly lipophilic.[1] Solubility is driven solely by intrinsic solubility (

    
    ), which is often < 10 µM.
    
  • pH > pKa (Basic): The molecule ionizes (

    
    ). Solubility increases exponentially.
    

The Rule of Thumb: To ensure solubility, your buffer pH should be at least pKa + 2 . For Phenylacetic acids (pKa ~4.3), aim for pH > 6.3 .

pHIonization StateSolubility Status
4.0~30% IonizedHigh Risk (Mostly insoluble neutral form)
5.0~80% IonizedModerate Risk (Metastable)
7.0>99% IonizedStable (Soluble anion form)
Q3: My enzyme dies in 5% DMSO. What are my alternatives?

Diagnosis: Solvent Toxicity. Mechanism: High concentrations of organic solvents strip the hydration shell from proteins, causing denaturation. Most enzymatic assays tolerate only 0.1% - 1.0% DMSO [2].

The Fix: Cyclodextrin Encapsulation (The "Trojan Horse") Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Why: The beta-cyclodextrin cavity (~6.0-6.5 Å) is sterically perfect for accommodating the phenyl ring of phenylacetic acid [3]. The exterior is hydrophilic, making the complex water-soluble.[2]

  • Advantage: It solubilizes the drug without changing the solvent dielectric constant, preserving enzyme activity.

Part 3: Experimental Protocols

Protocol A: The "Safe" Dilution Workflow

Use this for standard screening when DMSO < 1% is acceptable.

DilutionProtocol Step1 1. Prepare Stock (10-50 mM in 100% DMSO) Step2 2. Prepare Intermediate (10x Conc. in 10% DMSO/Buffer) Step1->Step2 Dilute 1:10 (Dropwise into vortex) Warning CRITICAL: Do NOT dilute 100% DMSO directly to 1% aqueous. Step 2 prevents shock. Step1->Warning Step3 3. Final Assay (1x Conc. in 1% DMSO) Step2->Step3 Add to Assay Plate

Caption: Step-wise dilution strategy to minimize precipitation shock. Intermediate dilution allows the compound to equilibrate in a semi-aqueous environment.

Protocol B: Cyclodextrin Solubilization (No DMSO)

Use this for cell culture or highly sensitive enzymatic assays.

Reagents:

  • Phenylacetic Acid Derivative (Solid)

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin)

  • PBS (pH 7.4)

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) clear solution.

  • Add Compound: Add the solid phenylacetic acid derivative directly to the CD solution.

    • Target Molar Ratio: 1:2 (Drug : Cyclodextrin) is usually sufficient, but 1:5 ensures stability [3].

  • Energy Input: Sonicate in a water bath at 37°C for 30–60 minutes.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.

  • Validation: Verify concentration via UV-Vis (phenyl peak ~250-260 nm) against a standard curve.

Part 4: Data Reference Tables

Table 1: Co-solvent Tolerance in Biological Assays

Based on industry standards for enzymatic and cell-based screens [2, 4].

SolventMax Conc.[3][4][5][6] (Enzymes)Max Conc.[6][7] (Cells)Mechanism of Interference
DMSO 0.5% - 2.0%0.1% - 0.5%Protein unfolding; Membrane permeabilization
Ethanol < 1.0%< 0.1%Protein precipitation; Cytotoxicity
Glycerol ~ 5.0%~ 1.0%Viscosity changes; Kinetic interference
HP-β-CD > 10%> 5%Inert (Recommended for difficult compounds)
Table 2: Salt Form Conversion

If you cannot use CDs, converting the acid to a salt increases solubility by >100x.

ReagentProcedureResult
1M NaOH Add 1.05 equivalents of NaOH to the free acid in water.Sodium Phenylacetate (Highly water soluble)
1M Tris Base Mix equimolar amounts of acid and Tris in water.Tris-Salt (Biologically compatible buffer salt)

References

  • PubChem. (2025).[8] Phenylacetic Acid: Chemical and Physical Properties. National Library of Medicine. [Link]

  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Emulate Bio. (2024). Protocol for Organ-Chips: Compound Treatment Solution Preparation. [Link]

Sources

Overcoming steric hindrance in 3-fluoro-4-substituted phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-fluoro-4-substituted phenylacetic acids. These compounds are crucial building blocks in medicinal chemistry and materials science. However, their synthesis is often complicated by steric hindrance, particularly when a bulky substituent is present at the 4-position of the phenyl ring. This steric clash can impede traditional synthetic routes, leading to low yields, side reactions, and purification challenges.

This guide provides practical, in-depth solutions to common problems encountered during these syntheses. It is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue in the synthesis of 3-fluoro-4-substituted phenylacetic acids?

A1: The substituent at the 4-position, especially if it is bulky (e.g., tert-butyl, adamantyl, or a substituted aryl group), can physically block the reactive center. In many synthetic routes, such as palladium-catalyzed carbonylations or Suzuki couplings, this hindrance can prevent the catalyst from accessing the reaction site, specifically hindering crucial steps like oxidative addition or transmetalation. This leads to a dramatic decrease in reaction rate and overall yield.

Q2: Which synthetic routes are most affected by steric hindrance for this class of compounds?

A2: Palladium-catalyzed cross-coupling reactions are particularly sensitive to steric effects. For instance, in a Suzuki coupling to form a C(sp²)-C(sp³) bond, a bulky 4-substituent can make it difficult for the palladium complex to coordinate with the aryl halide.[1] Similarly, in palladium-catalyzed carbonylation of a corresponding benzyl halide, the steric bulk can disfavor the formation of the necessary acyl-palladium intermediate.[2] Traditional methods like the Willgerodt-Kindler reaction can also be limited by bulky substrates.[3]

Q3: Are there general strategies to mitigate steric hindrance?

A3: Yes, several strategies can be employed:

  • Ligand Modification: In metal-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can create a more active catalytic species that is better able to overcome the steric barrier.[4][5][6]

  • Catalyst System: Switching from palladium to a different metal, such as nickel, can sometimes be beneficial. Nickel catalysts can have different coordination geometries and bond lengths, which may be more favorable for hindered substrates.[7]

  • Reaction Conditions: Optimizing temperature, pressure (in the case of carbonylation), and solvent can significantly impact the reaction outcome. Microwave irradiation can also be a powerful tool to accelerate slow reactions involving hindered substrates.[4]

  • Alternative Synthetic Routes: If a particular route consistently fails, it may be necessary to consider a completely different approach, such as the Arndt-Eistert homologation, which builds the acetic acid side chain from a pre-existing benzoic acid.[8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your synthesis.

Problem 1: My palladium-catalyzed carbonylation of a 3-fluoro-4-(bulky-substituted)-benzyl chloride is giving low to no yield.

  • Probable Cause A: Inefficient Oxidative Addition. The palladium catalyst is failing to insert into the carbon-chlorine bond due to steric hindrance from the adjacent bulky group. The active Pd(0) species may be too sterically demanding itself or may not be electron-rich enough to react with the benzyl chloride.

  • Solution A:

    • Switch to a More Active Catalyst System:

      • Ligand Choice: Replace standard ligands like triphenylphosphine (PPh₃) with bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote oxidative addition and stabilize the catalytic species.[4][5]

      • Pre-catalyst: Use a modern, air-stable palladium pre-catalyst that efficiently generates the active Pd(0) species in situ.[5]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[4] However, monitor for product decomposition.

    • Use a More Reactive Halide: If possible, synthesize the corresponding benzyl bromide or iodide. The C-Br and C-I bonds are weaker and more reactive towards oxidative addition than the C-Cl bond.

  • Probable Cause B: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to air and moisture. Improperly degassed solvents or a poor inert atmosphere can lead to the formation of inactive palladium oxides.

  • Solution B:

    • Ensure Rigorous Inert Conditions: Use Schlenk techniques or a glovebox for the reaction setup.[5]

    • Degas Solvents Thoroughly: Sparge solvents with argon or nitrogen for at least 30 minutes or use the freeze-pump-thaw method.

    • Use a Fresh Catalyst: Ensure your palladium precursor and ligands have not degraded.

Problem 2: The Willgerodt-Kindler reaction with my 3-fluoro-4-substituted acetophenone is failing.

  • Probable Cause: Substrate Limitation due to Steric Hindrance. The Willgerodt-Kindler reaction involves a complex rearrangement mechanism. Extreme steric hindrance can prevent the formation of key intermediates.[3][10] The reaction is known to be less efficient with highly hindered ketones.[11]

  • Solution:

    • Employ Microwave Irradiation: Microwave heating can significantly accelerate the reaction and improve yields for less reactive substrates by accessing higher temperatures and pressures safely.[3][12]

    • Modify Reaction Conditions: Screen different amine reagents (e.g., morpholine, piperidine) and solvents. Amide-type solvents can be beneficial.[3]

    • Consider an Alternative Route: If the Willgerodt-Kindler reaction is not viable, the Arndt-Eistert homologation of the corresponding benzoic acid is a robust alternative.

Problem 3: I'm attempting a Csp²-Csp³ Suzuki coupling between a 3-fluoro-4-substituted boronic acid and an alpha-haloacetate, but the yield is poor.

  • Probable Cause: Difficult Transmetalation or Reductive Elimination. The transfer of the aryl group from boron to palladium (transmetalation) or the final bond-forming step (reductive elimination) can be slowed by steric hindrance.

  • Solution:

    • Optimize the Ligand: Use ligands specifically designed for challenging cross-couplings. N-heterocyclic carbene (NHC) ligands with flexible steric bulk have been shown to be effective for coupling hindered partners.[6] Arsenic-based arsa-Buchwald ligands have also shown promise for hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.

    • Base and Solvent Selection: The choice of base is critical for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] The solvent system also plays a key role in solubility and catalyst activity.

    • Use a Boronic Ester: In some cases, boronic esters (e.g., pinacol esters) can offer greater stability and different reactivity profiles compared to the corresponding boronic acids.

Visual Troubleshooting Workflow

Here is a decision-making workflow for troubleshooting a low-yield palladium-catalyzed reaction.

Troubleshooting_Workflow start Low Yield in Pd-Catalyzed Synthesis check_conditions Verify Reaction Conditions (Inert atmosphere, pure reagents, correct temp) start->check_conditions problem_persists1 Problem Persists check_conditions->problem_persists1 No Improvement success Synthesis Successful check_conditions->success Yield Improved optimize_ligand Optimize Ligand (e.g., Buchwald, NHC ligands) problem_persists1->optimize_ligand ligand_improved Yield Improved? optimize_ligand->ligand_improved optimize_further Optimize Other Parameters (Base, Solvent, Temp) ligand_improved->optimize_further Yes problem_persists2 Problem Persists ligand_improved->problem_persists2 No optimize_further->success change_halide Change Halide (Cl -> Br -> I) problem_persists2->change_halide halide_improved Yield Improved? change_halide->halide_improved halide_improved->optimize_further Yes problem_persists3 Problem Persists halide_improved->problem_persists3 No change_catalyst Change Metal Catalyst (e.g., Pd -> Ni) problem_persists3->change_catalyst catalyst_improved Yield Improved? change_catalyst->catalyst_improved catalyst_improved->optimize_further Yes problem_persists4 Problem Persists catalyst_improved->problem_persists4 No change_route Consider Alternative Synthetic Route (e.g., Arndt-Eistert) problem_persists4->change_route

Caption: Troubleshooting workflow for low-yield syntheses.

Recommended Protocol: Arndt-Eistert Homologation

For cases where other methods fail due to severe steric hindrance, the Arndt-Eistert homologation offers a reliable, albeit multi-step, alternative. This method starts from the corresponding benzoic acid, thus bypassing the steric issues associated with forming the C-C bond alpha to the ring.[8][13]

Reaction Scheme:

Arndt_Eistert start Ar-COOH (3-Fluoro-4-R-benzoic acid) step1_reagent 1) SOCl₂ or (COCl)₂ 2) CH₂N₂ start->step1_reagent diazoketone Ar-COCHN₂ (α-Diazoketone) start->diazoketone Step 1 step2_reagent Ag₂O, H₂O (Wolff Rearrangement) diazoketone->step2_reagent product Ar-CH₂COOH (Final Product) diazoketone->product Step 2

Caption: Arndt-Eistert homologation workflow.

Step-by-Step Procedure:

Step 1: Synthesis of the α-Diazoketone

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the 3-fluoro-4-substituted benzoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent in vacuo to yield the crude acid chloride. Caution: Acid chlorides are moisture-sensitive.

  • Reaction with Diazomethane: Dissolve the crude acid chloride in anhydrous diethyl ether or DCM and cool to 0 °C. CAUTION: Diazomethane is toxic and explosive. Use appropriate safety precautions, including a blast shield and specialized glassware.

  • Slowly add an ethereal solution of diazomethane (2.2 eq) to the acid chloride solution. The reaction is typically accompanied by the evolution of nitrogen gas.[14] An excess is used to consume the HCl byproduct.[8]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench any remaining diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude α-diazoketone is often used directly in the next step but can be purified by careful column chromatography if necessary.[9]

Step 2: Wolff Rearrangement and Hydrolysis

  • Reaction Setup: In a suitable flask, dissolve the crude α-diazoketone (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Add freshly prepared silver(I) oxide (Ag₂O, 0.1 eq) as a catalyst. Other catalysts like silver benzoate can also be used.[13]

  • Rearrangement: Heat the mixture gently (e.g., 50-70 °C) with vigorous stirring. The reaction progress can be monitored by TLC or by observing the cessation of nitrogen evolution.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the silver catalyst.

  • Acidify the filtrate with aqueous HCl (e.g., 2 M) to a pH of ~2.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude phenylacetic acid can be purified by recrystallization or column chromatography to yield the final product.

Comparative Data

The choice of synthetic method can dramatically affect the yield, especially with increasing steric bulk of the 4-substituent (R). The following table provides a generalized comparison based on literature precedents.

Synthetic MethodR = MethylR = IsopropylR = tert-ButylKey Considerations
Pd-Catalyzed Carbonylation Good (70-90%)Moderate (40-60%)Poor (<20%)Requires high pressure CO, specialized ligands, and inert conditions.[15][16]
Willgerodt-Kindler Good (65-85%)Moderate (30-50%)Poor (<15%)Often requires high temperatures or microwave; can have complex workups.[12][17]
Arndt-Eistert Homologation Good (60-80%)Good (60-80%)Good (55-75%)Multi-step process; uses hazardous diazomethane but is very reliable for hindered substrates.[8][14]

Yields are estimates and can vary significantly based on specific reaction conditions and substrate reactivity.

References

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. [Link]

  • Arndt-Eistert Homologation. (2018). Prezi. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link]

  • Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2023). Communications Chemistry. [Link]

  • Arndt–Eistert reaction. Wikipedia. [Link]

  • A novel approach to C1 homologation of carboxylic acids. (2024). University of Amsterdam. [Link]

  • Arndt-Eistert Homologation. (2019). YouTube. [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Willgerodt‐Kindler Reac1on. Michigan State University. [Link]

  • The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. [Link]

  • Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Verlag der Zeitschrift für Naturforschung. [Link]

  • A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. (2022). Royal Society of Chemistry. [Link]

  • Willgerodt rearrangement. Wikipedia. [Link]

  • Phenylacetic acid. Organic Syntheses. [Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Wiley Online Library. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts. Europe PMC. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Synthesis of phenylacetic acid esters.
  • Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. ACS Publications. [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist? The Hive. [Link]

  • A kind of preparation method of fluoro phenylacetic acid.
  • Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Organic Chemistry Portal. [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

  • Synthesis, transacylation kinetics and computational chemistry of a set of arylacetic acid 1β-O-acyl glucuronides. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Strategies to Prevent Decarboxylation of Phenylacetic Acids During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of phenylacetic acids (PAAs) and their derivatives during reaction workup. Loss of product due to premature decarboxylation is a common yet preventable issue. Here, we move beyond simple instructions to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your purification protocols effectively.

Understanding the Instability: Why Phenylacetic Acids Decompose

FAQ: I'm losing my desired phenylacetic acid product during workup and forming toluene instead. What is happening?

Answer: You are observing decarboxylation, a chemical reaction where the carboxylic acid group (-COOH) is removed, releasing carbon dioxide (CO₂) and typically replacing the carboxyl group with a hydrogen atom. Phenylacetic acids are particularly susceptible to this due to the stability of the intermediates formed during the reaction.[1]

The decomposition can proceed through two primary, pH-dependent mechanisms:

  • Zwitterionic Mechanism (Acidic/Neutral Conditions): The protonated, neutral phenylacetic acid molecule can form a ring-protonated zwitterion. This intermediate readily loses CO₂ to form a benzyl cation, which is then quenched to yield the corresponding toluene derivative.[2]

  • Benzyl Anion Mechanism (Basic Conditions): Under basic conditions, the deprotonated carboxylate anion can directly eliminate CO₂ to form a resonance-stabilized benzyl anion.[2] This anion is then protonated by the solvent during the workup to give the final toluene byproduct.

Both pathways are significantly accelerated by heat.[3][4] Therefore, managing both pH and temperature is paramount during all workup stages.

Decarboxylation_Mechanisms cluster_acidic Acidic/Neutral Conditions cluster_basic Basic Conditions PAA Phenylacetic Acid (R-CH₂COOH) Zwitterion Zwitterionic Intermediate PAA->Zwitterion H⁺ (ring protonation) Anion Phenylacetate Anion (R-CH₂COO⁻) PAA->Anion Base -H⁺ Toluene_A Toluene Derivative (R-CH₃) Zwitterion->Toluene_A -CO₂ Toluene_B Toluene Derivative (R-CH₃) BenzylAnion Benzyl Anion (R-CH₂⁻) Anion->BenzylAnion -CO₂ BenzylAnion->Toluene_B H⁺ (from workup)

Caption: A decision workflow for selecting a phenylacetic acid workup strategy.

References

  • Miles, C. J., & Moye, H. A. (1988). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]

  • Yoo, W. J., & Li, C. J. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). PMC. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Decarboxylation Reaction. SATHEE. [Link]

  • Mirkhani, V., et al. (2012). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. Oriental Journal of Chemistry. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. [Link]

  • McFeeters, R. L. (1988). A pH Control System Based on Malate Decarboxylation for the Cultivation of Lactic Acid Bacteria. PMC. [Link]

  • Paz-Bañez, M. V., et al. (2001). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. ResearchGate. [Link]

  • user1572982. (2017). The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Link]

  • McFeeters, R. L. (1988). A pH Control System Based on Malate Decarboxylation for the Cultivation of Lactic Acid Bacteria. PubMed. [Link]

  • Wirth, R., et al. (2019). Formation of phenylacetic acid and phenylpropionic acid under different overload conditions during mesophilic and thermophilic anaerobic digestion. PubMed Central. [Link]

  • Szwarc, M. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Canadian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Decarboxylation. Wikipedia. [Link]

  • Perlovich, G. L., & Strakhova, N. N. (2012). Table 4 Temperature dependencies of [4-(benzyl- oxy)phenyl]acetic acid... ResearchGate. [Link]

  • brewskibroski. (2013). Workup up a reaction with amine and carboxylic acid. Reddit. [Link]

  • Chen, J., et al. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Organic Letters. [Link]

  • Szwarc, M. (1953). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Canadian Science Publishing. [Link]

  • ACS Publications. (2026). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. [Link]

  • LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Yadav, M., & Krishnamurthy, R. (2019). pH-controlled reaction divergence of decarboxylation versus fragmentation in reactions of dihydroxyfumarate with glyoxylate and formaldehyde: Parallels to biological pathways. ResearchGate. [Link]

  • Di Stefano, S., et al. (2021). Decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. RSC Publishing. [Link]

  • Wirth, R., et al. (2019). (PDF) Formation of phenylacetic acid and phenylpropionic acid under different overload conditions during mesophilic and thermophilic anaerobic digestion. ResearchGate. [Link]

  • Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Minnesota State University Moorhead. [Link]

  • YouTube. (2023). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. YouTube. [Link]

  • Nikpassand, M., & Faghih, Z. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances. [Link]

  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • YouTube. (2025). Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Zafarani-Moattar, M. T., & Hamzehzadeh, S. (2017). Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts. PMC. [Link]

  • Higashi, T., & Ogawa, S. (2011). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Sciencemadness Wiki. [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Nishijima, Y., et al. (2001). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. RSC Publishing. [Link]

  • Li, D., et al. (2019). (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Terreni, M., et al. (2004). Enantioselective synthesis of phenylacetamides in the presence of high organic cosolvent concentrations catalyzed by stabilized penicillin G acylase. Effect of the acyl donor. PubMed. [Link]

Sources

Validation & Comparative

A Tale of Two Molecules: Fevipiprant vs. (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid in the Pursuit of CRTH2 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of inflammatory disease research, particularly in the context of asthma and allergic conditions, the Chemoattractant Receptor-homologous molecule expressed on T-helper 2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2), has been a focal point of therapeutic interest.[1] This G-protein coupled receptor, activated by its endogenous ligand prostaglandin D2 (PGD2), plays a pivotal role in orchestrating the inflammatory cascade by mediating the chemotaxis and activation of key immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils.[2] The pursuit of potent and selective CRTH2 antagonists has led to the development of numerous small molecules, with the ultimate goal of delivering a novel, non-steroidal oral therapy for inflammatory airway diseases.

This guide provides a detailed comparison of two such molecules: Fevipiprant (QAW039) , a well-characterized clinical candidate, and (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid , a structurally related but less-documented compound. While Fevipiprant's journey through clinical trials offers a wealth of data and valuable lessons, the analysis of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid will serve as a paradigm for the evaluation of novel chemical entities within this therapeutic class.

The Clinical Contender: Fevipiprant

Fevipiprant, developed by Novartis, emerged as a promising oral, selective antagonist of the CRTH2 receptor.[3] Its development was backed by a strong biological rationale: by blocking the PGD2/CRTH2 signaling pathway, Fevipiprant was expected to mitigate the eosinophilic inflammation that is a hallmark of certain asthma phenotypes.[4]

Early to mid-stage clinical trials showed encouraging results, with Fevipiprant demonstrating a reduction in sputum eosinophilia and improvements in lung function in patients with moderate-to-severe eosinophilic asthma.[5][6] However, the optimism surrounding Fevipiprant waned following the outcomes of its Phase III clinical trial program (LUSTER-1 and LUSTER-2). In 2019, Novartis announced that the trials did not meet their primary endpoint of a clinically relevant reduction in the rate of moderate-to-severe asthma exacerbations compared to placebo.[7][8] Consequently, the development of Fevipiprant for asthma was discontinued.[3]

Despite its clinical outcome, Fevipiprant remains a crucial reference compound for researchers in the field. Its well-documented pharmacological profile provides a benchmark for the development of new CRTH2 antagonists.

The Structural Analog: (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

In contrast to the extensive body of literature on Fevipiprant, (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid represents a chemical entity for which public-domain biological data is scarce. Its structure, featuring a phenylacetic acid moiety, a cyclohexylmethoxy group, and a fluorine substituent, shares key pharmacophoric elements with other known CRTH2 antagonists. The acidic nature of the molecule, conferred by the carboxylic acid group, is a common feature among many CRTH2 antagonists, as it is thought to mimic the carboxylate of the natural ligand, PGD2.[2]

The presence of the bulky, lipophilic cyclohexylmethoxy group and the electron-withdrawing fluorine atom suggests a design aimed at optimizing potency, selectivity, and pharmacokinetic properties. However, without experimental data, its efficacy and safety profile remain speculative. This compound will, therefore, be used as a case study to outline the necessary experimental investigations required to ascertain its potential as a therapeutic agent.

Head-to-Head: A Comparative Overview

The following table summarizes the known properties of Fevipiprant and highlights the data points that would be essential for the evaluation of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid.

FeatureFevipiprant (QAW039)(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid
Chemical Structure {2-methyl-1-[4-(methylsulfonyl)-2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid[3]2-(4-(cyclohexylmethoxy)-3-fluorophenyl)acetic acid
Target Prostaglandin D2 receptor 2 (DP2/CRTH2)[3]Hypothesized: CRTH2
Mechanism of Action Selective, orally available antagonist[3]To be determined
Binding Affinity (Ki/IC50) Potent, with reported high affinity for the CRTH2 receptor.To be determined via competitive binding assays.
In Vitro Efficacy Inhibits PGD2-induced chemotaxis and activation of eosinophils and Th2 cells.To be determined via cell-based functional assays (e.g., calcium mobilization, chemotaxis).
In Vivo Efficacy Showed reduction in airway eosinophilia in animal models and early clinical trials.[6]To be determined in relevant animal models of allergic airway inflammation.
Clinical Development Development for asthma discontinued after Phase III trials failed to meet primary endpoints.[7][8]Not in clinical development based on available information.
Pharmacokinetics Orally bioavailable with a half-life of approximately 20 hours.[3]To be determined via in vitro (e.g., microsomal stability) and in vivo pharmacokinetic studies.
Safety Profile Generally well-tolerated in clinical trials.[7]To be determined through preclinical toxicology studies.

Unraveling the Mechanism: The CRTH2 Signaling Pathway

Both Fevipiprant and, hypothetically, (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid are designed to interrupt the signaling cascade initiated by the binding of PGD2 to the CRTH2 receptor. The following diagram illustrates this pathway and the point of intervention for a CRTH2 antagonist.

CRTH2_Pathway cluster_cell Inflammatory Cell (e.g., Eosinophil, Th2 Cell) PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds and Activates G_protein Gi/o Protein Activation CRTH2->G_protein Antagonist CRTH2 Antagonist (e.g., Fevipiprant) Antagonist->CRTH2 Blocks Binding PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Downstream Downstream Signaling (e.g., MAPK, PI3K) Ca_release->Downstream Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Downstream->Response

Sources

Comparative Guide: Fluorinated vs. Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Verdict

In drug discovery, Phenylacetic Acid (PAA) serves as a privileged scaffold, particularly in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Lumiracoxib. The introduction of fluorine into the PAA phenyl ring is a high-impact medicinal chemistry strategy.

The Verdict: Fluorinated phenylacetic acids consistently demonstrate superior pharmacological profiles compared to their non-fluorinated (hydrogen) or chlorinated counterparts.

  • Potency (IC50): Fluorination, particularly at the para- and meta- positions, frequently lowers IC50 values by 2–10 fold against targets like COX-2 and MCT1 due to enhanced hydrophobic interactions and dipole-dipole binding.

  • Metabolic Stability: Fluorine blocks labile sites (typically para- position) from oxidative metabolism (CYP450), significantly extending half-life (

    
    ).
    
  • Selectivity: Fluorinated analogs (e.g., Lumiracoxib) exhibit higher selectivity indices (SI) for COX-2 over COX-1 compared to chlorinated analogs (e.g., Diclofenac), reducing gastrointestinal toxicity.

Part 2: Mechanistic Insight (The "Why" Behind the Data)

To interpret IC50 shifts correctly, researchers must understand the physicochemical alterations driven by the Carbon-Fluorine (C-F) bond.

Electronic Modulation & Acidity (pKa)

Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive effect (-I) pulls electron density away from the carboxyl group, stabilizing the carboxylate anion and increasing acidity.

  • Phenylacetic Acid pKa: ~4.31[1][2]

  • Fluorinated PAA pKa: ~3.8 – 4.1 (depending on position)

  • Impact: A lower pKa means a higher percentage of the drug is ionized at physiological pH (7.4), which can paradoxically reduce passive diffusion but enhance specific transporter interactions (e.g., MCT1).

Metabolic Blockade

The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 100 kcal/mol). Replacing a para- hydrogen with fluorine prevents hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for PAAs.

Lipophilicity & Binding

Fluorine acts as a "bioisostere" for hydrogen but with much higher lipophilicity.

  • LogP Shift: Fluorination typically increases LogP by 0.2 – 0.4 units.

  • Binding: The C-F bond can participate in orthogonal multipolar interactions with protein backbone amides, often resulting in tighter binding (lower IC50).

Part 3: Data Presentation (IC50 Comparison)

The following data contrasts the inhibitory potential of non-fluorinated vs. fluorinated PAA derivatives in the context of COX-2 Inhibition , a primary therapeutic target for this scaffold.

Table 1: Comparative IC50 Data (COX-2 Inhibition)

Data synthesized from SAR studies on PAA-based thiazole and pyrazole derivatives.

Compound VariantSubstitution (R)IC50 (COX-2)Selectivity Index (SI)*Performance Note
Non-Fluorinated Phenyl (Unsubstituted)> 1.0 µM< 5Baseline activity; poor selectivity.
Chlorinated para-Chloro (4-Cl)0.45 µM~ 30Standard potency (reference: Diclofenac-like).
Fluorinated meta-Fluoro (3-F) 0.007 µM (7.1 nM) > 150 Highest Potency. F-substitution creates optimal steric fit.
Fluorinated para-Fluoro (4-F)0.018 µM (17.9 nM)> 100High potency; metabolically stable position.

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[3] Higher is better for reduced GI side effects.

Table 2: Physicochemical Shift (PAA vs. 4-F-PAA)
PropertyPhenylacetic Acid (PAA)4-Fluorophenylacetic AcidImpact on Drug Design
Molecular Weight 136.15 g/mol 154.14 g/mol Negligible steric penalty.
pKa 4.31~4.18Slightly stronger acid; affects ionization state.
Lipophilicity (LogP) 1.41~1.65Improved membrane permeability.
H-Bond Capacity Donor: 1, Acceptor: 2Donor: 1, Acceptor: 3Fluorine adds a weak H-bond acceptor site.

Part 4: Visualization of SAR Logic

The following diagram illustrates the decision-making logic when transitioning from a standard PAA scaffold to a fluorinated derivative.

SAR_Logic PAA Phenylacetic Acid (Scaffold) Mod Fluorine Substitution PAA->Mod Medicinal Chem Optimization Lipophil Increased Lipophilicity (Higher LogP) Mod->Lipophil Metab Metabolic Blockade (Blocked CYP Oxidation) Mod->Metab Para-position Elec Electronic Effects (Inductive -I / Lower pKa) Mod->Elec Potency Lower IC50 (High Potency) Lipophil->Potency Hydrophobic Pocket Fit Perm Enhanced Permeability Lipophil->Perm ADME Extended Half-life (t1/2) Metab->ADME Elec->Potency Dipole Interactions

Caption: Structural-Activity Relationship (SAR) flow demonstrating how fluorine substitution translates to improved IC50 and pharmacokinetic properties.

Part 5: Experimental Protocol (Self-Validating System)

To generate reproducible IC50 data for fluorinated PAAs, a robust Colorimetric COX Inhibitor Screening Assay is recommended. This protocol includes built-in validation steps.

Methodology: COX-2 Inhibition Screen[4][5][6][7]

1. Reagent Preparation:

  • Enzyme: Recombinant Human COX-2 (avoid ovine sources for human drug dev).

  • Substrate: Arachidonic Acid (AA) + Colorimetric Co-substrate (e.g., TMPD).

  • Inhibitors: Dissolve Fluorinated PAA analogs in DMSO. Final DMSO concentration in assay must be <2% to prevent enzyme denaturation.

2. Assay Workflow:

  • Blanking: Prepare "No Enzyme" wells (background) and "No Inhibitor" wells (100% Activity).

  • Incubation: Add 10 µL of Inhibitor (titrated 0.01 nM – 10 µM) to 150 µL of COX-2 reaction buffer (0.1 M Tris-HCl, pH 8.0). Incubate for 10 minutes at 25°C .

    • Why? Allows the inhibitor to access the hydrophobic channel before substrate competition.

  • Initiation: Add 10 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

3. Self-Validation (Quality Control):

  • Z-Factor Calculation: Must be > 0.5 for the assay to be valid.

  • Reference Standard: Run Celecoxib or Diclofenac in parallel.

    • Acceptance Criteria: Celecoxib IC50 must fall within 20–40 nM. If outside this range, the enzyme activity is compromised.

Assay_Workflow Start Reagent Prep (DMSO Stocks) Incubate Pre-Incubation (Enzyme + Inhibitor, 10 min) Start->Incubate Initiate Substrate Addition (Arachidonic Acid) Incubate->Initiate Read Kinetic Reading (OD 590nm) Initiate->Read Calc Data Analysis (Sigmoidal Fit -> IC50) Read->Calc QC QC Check (Z-Factor > 0.5) Calc->QC

Caption: Step-by-step workflow for the COX-2 inhibitory screening assay.

References

  • Li, W., et al. (2014). "Design, synthesis and anti-inflammatory evaluation of novel benzyloxy thiazole derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Abdellatif, K.R., et al. (2010). "Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase." Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[3] "A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids for Researchers." BenchChem Technical Guides. Link

  • Smart, B.E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

  • Wegner, S.A., et al. (2024). "Optogenetic screening of MCT1 activity implicates a cluster of non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of lactate transport." PLOS One. Link

Sources

Technical Guide: Binding Affinity & Characterization of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization, binding affinity analysis, and experimental validation of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid , a synthetic ligand belonging to the class of alkoxy-phenylacetic acid PPAR modulators .

Based on its pharmacophore—a lipophilic cyclohexyl tail linked to a phenylacetic acid head group with a halogen substitution—this compound is functionally categorized as a PPAR


/

dual agonist probe
, designed to optimize metabolic stability and lipophilicity compared to its methoxy- or chloro-analogs.

Executive Summary & Compound Profile

Compound Class: Phenylacetic Acid Derivative (PPAR Modulator) Primary Targets: PPAR


 (Peroxisome Proliferator-Activated Receptor Alpha) and PPAR

(Gamma).[1][2] Structural Rationale:
  • Head Group (Phenylacetic Acid): Mimics the carboxylate head of endogenous fatty acids, forming hydrogen bonds with the Tyr473/His323 activation function-2 (AF-2) helix in the PPAR Ligand Binding Domain (LBD).

  • Tail Group (Cyclohexylmethoxy): A bulky, lipophilic moiety designed to occupy the large hydrophobic pocket of PPAR

    
     and the slightly more restricted pocket of PPAR
    
    
    
    .
  • 3-Fluoro Substitution: A strategic bioisostere for hydrogen or methoxy groups. It blocks metabolic oxidation at the phenyl ring (improving half-life) and increases lipophilicity (

    
    ) without significant steric hindrance, potentially enhancing binding affinity via halogen-bonding interactions within the pocket.
    
Comparative Ligand Profiling

The following table contrasts the theoretical and observed profile of this probe against industry-standard PPAR agonists.

Feature(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acidGW7647RosiglitazoneGW501516
Primary Subtype Dual

/

(Predicted)

(Selective)

(Selective)

(Selective)
Binding Affinity (

)
10–100 nM (Est. for scaffold)6 nM40 nM1 nM
Chemical Scaffold Phenylacetic AcidUrea / Thioisobutyric AcidThiazolidinedione (TZD)Phenoxyacetic Acid
Metabolic Stability High (F-blockade)ModerateModerate (CYP2C8)High
Key Application Metabolic Syndrome / NASH ResearchLipid Lowering ControlInsulin Sensitization ControlEndurance/Fat Oxidation

Mechanism of Action: Structural Basis of Binding

The binding affinity of this compound is driven by its ability to induce a conformational change in the PPAR LBD, specifically stabilizing Helix 12 (H12).

Signaling Pathway Visualization

The following diagram illustrates the activation cascade initiated by the binding of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid.

PPAR_Signaling Ligand (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid PPAR PPAR Subtype (α/γ) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binds DNA CoActivator Co-Activator (e.g., PGC-1α) CoActivator->Complex Recruitment (H12 Stabilization) Transcription Target Gene Transcription (CPT1A, PDK4, CD36) DNA->Transcription Initiates

Caption: Activation of PPAR-responsive genes via Ligand-LBD binding, RXR heterodimerization, and Co-activator recruitment.[1][2][3][4][5][6][7][8][9]

Experimental Protocols for Affinity Determination

To objectively determine the binding affinity (


 or 

) of this specific compound, you must employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to radioligand binding for high-throughput screening and kinetic analysis.
Method: LanthaScreen™ TR-FRET PPAR Competitive Binding

Principle: The assay measures the displacement of a fluorescent tracer (Fluormone™ Pan-PPAR Green) by your test compound. The PPAR LBD is tagged with GST, and a Terbium-labeled anti-GST antibody provides the FRET donor signal.[7]

Reagents Required:
  • PPAR-LBD (GST-tagged): Recombinant human PPAR

    
    , 
    
    
    
    , or
    
    
    .
  • Fluorescent Tracer: Fluormone™ Pan-PPAR Green.[7]

  • Antibody: Tb-anti-GST Antibody.

  • Test Compound: (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid (dissolved in DMSO).

  • Buffer: TR-FRET PPAR Buffer (containing DTT to maintain LBD integrity).

Step-by-Step Protocol:
  • Preparation:

    • Prepare a 10-point serial dilution of the test compound in DMSO (starting at 10 µM, 3-fold dilutions).

    • Dilute PPAR-LBD to 2X working concentration (e.g., 5 nM for PPAR

      
      ).
      
    • Dilute Tracer/Antibody mix to 2X working concentration.

  • Plating:

    • Add 10 µL of diluted Test Compound to a black 384-well low-volume plate.

    • Add 10 µL of PPAR-LBD/Antibody/Tracer master mix.

    • Controls: Include "No Ligand" (Max FRET) and "Excess Competitor" (Min FRET, e.g., 10 µM GW7647) wells.

  • Incubation:

    • Cover plate and incubate for 2 hours at room temperature (20–25°C) in the dark. Equilibrium is critical for lipophilic ligands.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision or Tecan).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Terbium).[7]

    • Emission 2 (Acceptor): 520 nm (Fluorescein).

  • Analysis:

    • Calculate the Emission Ratio (

      
      ).
      
    • Plot Ratio vs. Log[Compound] to generate a sigmoidal dose-response curve.

    • Fit data to the Cheng-Prusoff equation to derive

      
       from 
      
      
      
      :
      
      
Experimental Workflow Diagram

Assay_Workflow Step1 Serial Dilution (Test Compound) Step3 Plating (384-well Black Plate) Step1->Step3 Step2 Master Mix Prep (PPAR-LBD + Tb-Ab + Tracer) Step2->Step3 Step4 Incubation (2 hrs @ RT) Step3->Step4 Step5 TR-FRET Read (Ex: 340nm / Em: 495, 520nm) Step4->Step5 Step6 Data Analysis (IC50 -> Ki Calculation) Step5->Step6

Caption: Workflow for TR-FRET Competitive Binding Assay to determine Ki values.

Expected Results & Interpretation

Based on the Structure-Activity Relationship (SAR) of phenylacetic acid derivatives:

  • PPAR

    
     Affinity:  The phenylacetic acid head group is highly favorable for PPAR
    
    
    
    . The 3-fluoro group typically enhances potency over the unsubstituted analog by filling the pocket more efficiently.
    • Expected

      
      : ~50–200 nM
      
  • PPAR

    
     Affinity:  The cyclohexylmethoxy tail is a classic "gamma-tail" motif (seen in Ciglitazone derivatives).
    
    • Expected

      
      : ~100–500 nM
      
  • PPAR

    
     Affinity:  Usually significantly weaker unless the tail is specifically rigidified.
    
    • Expected

      
      : >1000 nM (Selectivity Window)
      

Troubleshooting Low Affinity:

  • Solubility: Ensure the cyclohexyl tail does not cause precipitation in aqueous buffer. Use 0.01% Triton X-100 if necessary.

  • Nonspecific Binding: High lipophilicity (

    
    ) may cause binding to plastic. Use low-binding plates.
    

References

  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry. Link

  • Xu, H. E., et al. (2001). "Structural Basis for Antagonist-Mediated Recruitment of Nuclear Co-repressors by PPARα." Nature.[1] Link

  • Thermo Fisher Scientific. (2024). "LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol." Link

  • Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. Structure-Activity Relationship and Optimization of the Phenyl Alkyl Ether Moiety." Journal of Medicinal Chemistry. Link (Demonstrates the SAR of phenyl-alkyl-ether tails).

Sources

Selectivity Profiling of CRTH2 Antagonists: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Receptor Dilemma

In the development of therapeutics for allergic inflammation (asthma, atopic dermatitis, allergic rhinitis), Prostaglandin D2 (PGD2) is a primary mediator. However, PGD2 signals through two distinct G-protein coupled receptors (GPCRs) with opposing physiological roles:

  • CRTH2 (DP2/GPR44): Coupled to

    
    .[1] Mediates chemotaxis of Th2 cells, eosinophils, and basophils (Pro-inflammatory).
    
  • DP1: Coupled to

    
    . Mediates vasodilation and inhibition of platelet aggregation (often considered protective or causing side effects like flushing).
    

The Challenge: Developing a CRTH2 antagonist requires rigorous selectivity profiling to ensure the compound blocks the inflammatory axis (CRTH2) without interfering with the vascular axis (DP1). This guide compares the selectivity profiles of leading antagonists and provides a validated workflow for establishing these profiles in your lab.

Mechanistic Signaling & Selectivity Architecture

To understand the assay design, one must visualize the divergent signaling pathways initiated by the same ligand (PGD2).

Figure 1: PGD2 Receptor Signaling Divergence

PGD2_Signaling cluster_0 Vascular/Platelet Axis cluster_1 Inflammatory Axis (Th2/Eosinophil) PGD2 PGD2 Ligand DP1 DP1 Receptor PGD2->DP1 High Affinity CRTH2 CRTH2 (DP2) PGD2->CRTH2 High Affinity Gs Gs Protein DP1->Gs AC Adenylyl Cyclase Gs->AC Stimulates cAMP_UP cAMP u2191 AC->cAMP_UP Effect1 Vasodilation (Flushing) cAMP_UP->Effect1 Gi Gi/o Protein CRTH2->Gi Ca_UP Ca2+ Flux u2191 Gi->Ca_UP Gu03b2u03b3 subunit cAMP_DOWN cAMP u2193 Gi->cAMP_DOWN Inhibits AC Effect2 Chemotaxis Inflammation Ca_UP->Effect2

Caption: Divergent signaling of PGD2. Selectivity assays must distinguish between Gs-mediated cAMP accumulation (DP1) and Gi-mediated Calcium flux (CRTH2).

Comparative Performance Profile

The following table synthesizes data from radioligand binding assays (


) and functional assays (

) for key clinical and research compounds.
Table 1: Potency and Selectivity Landscape
CompoundClassCRTH2 Potency (

/

)
DP1 Potency (

/

)
Selectivity Ratio (DP1/CRTH2)Key Characteristics
Fevipiprant (QAW039)Indole derivative0.44 nM (Func) / 1.1 nM (

)
> 10,000 nM> 20,000x Highly potent; slow receptor dissociation kinetics [1].
Setipiprant (ACT-129968)Tetrahydro-pyridoindole6 nM (

) / 30 nM (Func)
1,290 nM~ 200x High selectivity; orally bioavailable [2].[2]
AZD1981 Indole-acetic acid4 nM (

8.4)
> 10,000 nM> 2,500x Reversible, non-competitive antagonist [3].
OC000459 Indole-acetic acid13 nM (

)
No ActivityHigh Potent in eosinophil shape change assays [4].
Ramatroban (BAY u3405)Sulfonamide100 nM (

)
> 10,000 nM> 100x Dual Antagonist: Blocks TP (Thromboxane) at 18 nM. Poor CRTH2 potency compared to newer gen [5].
Technical Analysis[2][3][4][5][6]
  • The Gold Standard: Fevipiprant represents the current benchmark for selectivity. Its dissociation constant (

    
    ) is extremely low, and it shows virtually no interaction with DP1, minimizing off-target vascular effects.
    
  • The "Dirty" Control: Ramatroban is often used in academic literature. However, it is critical to note that it is a dual antagonist. It inhibits the Thromboxane receptor (TP) more potently than CRTH2. If your phenotype involves platelet aggregation, Ramatroban is a confounding tool.

  • Functional Translation: While binding affinity (

    
    ) is useful, functional 
    
    
    
    (measured via Eosinophil Shape Change or Ca2+ flux) is the more relevant metric for efficacy. Fevipiprant retains sub-nanomolar potency in whole blood assays, whereas others lose potency due to plasma protein binding.

Validated Experimental Workflow

To reproduce these profiles, do not rely on binding alone. You must establish a Dual-Path Functional Screen .

The Protocol: Functional Selectivity Screening

Objective: Determine the Selectivity Ratio (


).
Phase A: CRTH2 Functional Assay (The Primary Screen)

Rationale: CRTH2 couples to


. While cAMP inhibition is measurable, the 

-mediated Calcium flux is a more robust, high-signal readout for high-throughput screening.
  • Cell Line: HEK293 or CHO stably expressing human CRTH2 (GPR44).

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices) or equivalent.

  • Agonist: PGD2 (Native) or DK-PGD2 (13,14-dihydro-15-keto-PGD2 - CRTH2 selective agonist).

    • Expert Tip: Use DK-PGD2 (10-30 nM) instead of PGD2 to avoid background noise if your cells endogenously express DP1.

  • Workflow:

    • Load cells with Calcium-sensitive dye for 60 min at 37°C.

    • Add Antagonist (serial dilution) and incubate for 15 min.

    • Inject Agonist (

      
       concentration).
      
    • Measure fluorescence (Ex 485nm / Em 525nm).

Phase B: DP1 Functional Assay (The Counter Screen)

Rationale: DP1 couples to


, leading to cAMP accumulation. We measure the ability of the antagonist to block PGD2-induced cAMP spikes.
  • Cell Line: HEK293 stably expressing human DP1 (PTGDR).

  • Reagent: HTRF cAMP Dynamic 2 Kit (Cisbio) or GloSensor (Promega).

  • Agonist: BW245C (DP1 selective agonist) or PGD2.

    • Expert Tip: Use BW245C to ensure you are stimulating DP1 specifically.

  • Workflow:

    • Incubate cells with Antagonist + IBMX (phosphodiesterase inhibitor) for 15 min.

    • Add Agonist (

      
       concentration) for 30 min.
      
    • Lyse cells and add HTRF detection reagents (cryptate-labeled anti-cAMP and d2-labeled cAMP).

    • Read FRET signal.

Figure 2: The Screening Logic Gate

Screening_Workflow cluster_CRTH2 Primary Screen (CRTH2) cluster_DP1 Counter Screen (DP1) Start Compound Library Step1 Assay: Ca2+ Flux (HEK-CRTH2) Agonist: DK-PGD2 Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Assay: cAMP Accumulation (HEK-DP1) Agonist: BW245C Decision1->Step2 Yes (Hit) Discard Inactive Decision1->Discard No Calc Calculate Selectivity Ratio (DP1 IC50 / CRTH2 IC50) Step2->Calc

Caption: Logical workflow for selectivity profiling. Hits from the calcium flux assay must be counter-screened against DP1 cAMP accumulation to confirm safety profiles.

Conclusion

For modern drug development, Fevipiprant and Setipiprant demonstrate that high selectivity (>1000-fold) is achievable and necessary to separate the anti-inflammatory benefits of CRTH2 blockade from the vascular side effects of DP1.

When selecting a reference compound:

  • Use Fevipiprant as a positive control for high-potency, high-selectivity blockade.

  • Use Ramatroban only if you account for its TP receptor antagonism.

Ensure your screening cascade utilizes functional endpoints (Ca2+ vs. cAMP) rather than simple binding, as G-protein coupling efficiency varies significantly between these receptor subtypes.

References

  • Sykes, D. A., et al. (2016). "Fevipiprant (QAW039), a Slow-Dissociating CRTh2 Antagonist with a Potential for Improved Clinical Efficacy." Molecular Pharmacology.

  • Fretz, H., et al. (2013). "Identification of Setipiprant (ACT-129968), a Potent, Selective, and Orally Bioavailable CRTH2 Antagonist."[1] Journal of Medicinal Chemistry.

  • Schmidt, J., et al. (2013).[3] "Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist." British Journal of Pharmacology.[3][4]

  • Pettipher, R., et al. (2012). "Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Sugimoto, H., et al. (2003). "Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTH2." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Benchmarking Guide: Potency Profiling of Novel Phenylacetic Acid CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for medicinal chemists and pharmacologists evaluating novel phenylacetic acid (PAA) derivatives against established CRTH2 (DP2) antagonists.

Executive Summary: The Phenylacetic Acid Advantage

While early CRTH2 antagonists like ramatroban (dual TP/CRTH2) and indomethacin derivatives established the field, phenylacetic acid (PAA) scaffolds have emerged as a dominant class due to superior metabolic stability and physicochemical properties compared to their indole-acetic acid predecessors.

However, high lipophilicity in this series often drives non-specific binding, inflating apparent potency. This guide outlines a rigorous, self-validating benchmarking cascade to distinguish true receptor antagonism from membrane intercalation, using Fevipiprant and OC000459 as primary comparators.

Strategic Screening Cascade

To validate a novel PAA inhibitor, you must move beyond simple


 generation. The following workflow ensures that binding affinity (

) translates into functional efficacy (

) and physiological relevance.

ScreeningCascade Tier1 Tier 1: Affinity Radioligand Binding ([3H]-PGD2) Tier2 Tier 2: Functional Calcium Flux (FLIPR) (Gαi/Gβγ signaling) Tier1->Tier2 Ki < 10 nM Tier3 Tier 3: Phenotypic Eosinophil Shape Change (Whole Blood) Tier2->Tier3 IC50 < 50 nM Decision Go/No-Go Selectivity Profiling (vs DP1, TP receptors) Tier3->Decision Efficacy Confirmed Decision->Tier1 SAR Refinement

Figure 1: The critical path for validating CRTH2 antagonists. Note the progression from recombinant systems (Tier 1/2) to physiological environments (Tier 3).

Tier 1: Radioligand Binding Assay (The Affinity Anchor)

Objective: Determine the equilibrium dissociation constant (


) of the novel PAA compound.
Gold Standard Reference:  Ramatroban (

) or Fevipiprant (

).
Critical Mechanistic Insight (Expertise)

CRTH2 is a G-protein coupled receptor (GPCR).[1][2][3][4][5][6] To measure high-affinity binding, the receptor must be coupled to the G-protein. Manganese (


)  is non-negotiable in the assay buffer; it mimics magnesium to stabilize the receptor-G-protein complex, ensuring you measure the relevant high-affinity state. Omitting 

often results in false negatives for agonists or shifted curves for antagonists.
Protocol: [³H]-PGD2 Displacement
  • Membrane Prep: Use HEK293 cells stably expressing hCRTH2 (chemokine receptor-homologous molecule expressed on Th2 cells).

  • Buffer System: 10 mM HEPES-KOH (pH 7.4), 10 mM

    
    , 1 mM EDTA.
    
    • Note: Avoid high concentrations of BSA (>0.1%) as PAA derivatives can bind albumin, shifting the

      
       artificially high.
      
  • Incubation:

    • Mix 20 µg membrane protein with 2 nM [³H]-PGD2 (Specific Activity ~150 Ci/mmol).

    • Add test compound (Novel PAA) in DMSO (final DMSO < 1%).

    • Incubate for 90 minutes at Room Temperature . (Equilibrium is slow for lipophilic PAAs).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.[7]

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation.

Tier 2: Functional Calcium Flux Assay

Objective: Confirm the compound inhibits G-protein signaling downstream of the receptor. Challenge: CRTH2 couples to


, which inhibits cAMP. However, cAMP assays have low signal-to-noise. CRTH2 also induces a robust Calcium mobilization via the 

subunits activating PLC

. We utilize this pathway for high-throughput screening.[8]
Protocol: FLIPR Calcium 6 Assay
  • Cell Seeding: Plate CHO-K1-hCRTH2 cells (20,000/well) in 384-well black/clear plates 24h prior.

  • Dye Loading: Load cells with Calcium-6 dye (Molecular Devices) or Fluo-8 for 2 hours at 37°C.

    • Critical Step: Include 2.5 mM Probenecid to prevent dye extrusion by anion transporters.

  • Antagonist Pre-incubation: Add Novel PAA compound and incubate for 30 minutes .

  • Agonist Challenge: Inject DK-PGD2 (13,14-dihydro-15-keto-PGD2) at

    
     concentration.
    
    • Why DK-PGD2? It is selective for CRTH2.[9][10] Using native PGD2 risks cross-activating the DP1 receptor if your cell line expresses it endogenously.

  • Readout: Measure fluorescence (

    
    ) on a FLIPR Tetra or Hamamatsu FDSS.
    

Tier 3: Whole Blood Eosinophil Shape Change (ESC)

Objective: Verify potency in a physiological matrix (plasma protein binding included) and on native cells. Mechanism: PGD2 stimulation causes eosinophils to polymerize actin, changing from spherical to amoeboid. This increases Forward Scatter (FSC) in flow cytometry.

Protocol
  • Blood Source: Heparinized human whole blood from atopic donors (high eosinophil count).

  • Treatment: Incubate 90 µL blood with 10 µL antagonist for 10 min at 37°C.

  • Stimulation: Add PGD2 (final conc. 40 nM) for exactly 4 minutes .

    • Timing is vital: Shape change is transient.

  • Fixation: Immediately add 2 mL FACS Lysing Solution (BD Biosciences) to fix cells and lyse RBCs.

  • Analysis: Gate eosinophils (high Side Scatter, high autofluorescence) and measure Mean Fluorescent Intensity (MFI) of Forward Scatter.

Comparative Benchmarking Data

When publishing your novel PAA series, present data alongside these controls. The following table represents expected values for validated standards.

CompoundClassBinding

(nM)
Ca2+ Flux

(nM)
ESC

(nM)
Key Feature
Ramatroban Indole/Sulfonamide25.030 - 100> 500Dual TP/CRTH2 antagonist
OC000459 Indole-acetic acid4.013.020 - 50High potency, clinical benchmark
Fevipiprant Arylsulfonamide1.52.05 - 10Slow dissociation rate (residence time)
Novel PAA-X Phenylacetic Acid< 5.0 < 10.0 < 50 Target Profile

Note: PAA derivatives often show a "protein shift" in the ESC assay due to albumin binding. A shift of <10x from Buffer


 to Whole Blood 

is considered excellent.

Mechanism of Action & SAR Visualization

Understanding why your PAA works is as important as the potency. The carboxylate of the phenylacetic acid mimics the prostanoid head group, anchoring to Arg179 (ECL2) and Lys210 in the binding pocket.

CRTH2_Signaling PGD2 PGD2 / Agonist CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Inhibitor PAA Inhibitor (Arg179 Interaction) Inhibitor->CRTH2 Blocks (Orthosteric) Gi Gαi Subunit CRTH2->Gi Gbg Gβγ Subunit CRTH2->Gbg AC Adenylyl Cyclase Gi->AC Inhibits PLC PLCβ Gbg->PLC Activates cAMP cAMP Levels (Inhibition) AC->cAMP Decreases Ca Ca2+ Mobilization (Chemotaxis) PLC->Ca Increases

Figure 2: Molecular mechanism of CRTH2 inhibition. PAA inhibitors compete orthosterically with PGD2, preventing the G-protein dissociation that drives Calcium flux and Chemotaxis.

References

  • Pettipher, R., et al. (2012).[9] "Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism." Bioorganic & Medicinal Chemistry Letters.

  • Sykes, D.A., et al. (2018). "Fevipiprant (QAW039), a Slowly Dissociating CRTH2 Antagonist with the Potential for Improved Clinical Efficacy." Molecular Pharmacology.

  • Wang, Y., et al. (2021).[6] "Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2." Proceedings of the National Academy of Sciences (PNAS).

  • Pettipher, R., et al. (2014). "The clinical development of CRTH2 antagonists for the treatment of allergic disease." Therapeutic Advances in Respiratory Disease.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol: CRTH2."

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Cyclohexyl vs. Cyclopentyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the pharmacokinetic profiles of cyclohexyl and cyclopentyl ether derivatives. By synthesizing experimental data and established medicinal chemistry principles, we aim to equip researchers with the insights needed to make informed decisions in drug design and lead optimization.

Introduction: The Subtle Significance of Alicyclic Ethers in Drug Design

In the landscape of medicinal chemistry, the choice of every functional group is a critical decision that influences a molecule's interaction with its biological target and its journey through the body. Among the vast array of structural motifs, alicyclic ethers, particularly those containing cyclohexyl and cyclopentyl rings, are frequently employed to enhance potency, modulate lipophilicity, and improve metabolic stability.[1][2] While structurally similar, the seemingly minor difference of a single carbon atom between a five-membered and a six-membered ring can lead to significant divergences in their pharmacokinetic behavior.

This guide will dissect these differences, providing a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles. We will explore the causal relationships between the physicochemical properties of these moieties and their in vivo consequences, supported by experimental data and detailed protocols for key assays.

The Physicochemical Landscape: A Tale of Two Rings

The pharmacokinetic journey of a drug is fundamentally governed by its physicochemical properties. The choice between a cyclopentyl and a cyclohexyl ether can subtly alter these properties, with cascading effects on ADME.

  • Lipophilicity: The cyclohexyl group is generally considered more lipophilic than the cyclopentyl group due to its larger size and greater number of carbon atoms. This difference in lipophilicity can influence membrane permeability, plasma protein binding, and metabolic clearance.[3][4]

  • Conformational Flexibility: Cyclohexane exists predominantly in a stable chair conformation, which can provide a more rigid scaffold for receptor binding.[1] Cyclopentane, on the other hand, is more flexible, adopting various envelope and twist conformations.[2] This difference in rigidity can impact receptor fit and susceptibility to metabolic enzymes.

  • Steric Hindrance: The larger cyclohexyl group can impart greater steric bulk around the ether linkage compared to the cyclopentyl group. This can shield the ether from enzymatic attack, potentially increasing metabolic stability.

Comparative Analysis of ADME Profiles

While direct head-to-head in vivo pharmacokinetic data for a wide range of cyclohexyl vs. cyclopentyl ether derivatives is not abundantly available in the public domain, we can draw significant insights from metabolic studies and established structure-activity relationships.

Absorption

The absorption of orally administered drugs is heavily influenced by their solubility and permeability. The slightly higher lipophilicity of cyclohexyl ethers may enhance their passive diffusion across the gastrointestinal membrane compared to their cyclopentyl counterparts. However, this can be a double-edged sword, as excessively high lipophilicity can lead to poor aqueous solubility, potentially limiting dissolution and overall absorption.

Distribution

Once absorbed, the distribution of a drug to its target tissues is influenced by its binding to plasma proteins.[5] The higher lipophilicity of cyclohexyl derivatives would generally suggest a higher degree of plasma protein binding. While this can reduce the concentration of free drug available to exert a pharmacological effect, it can also prolong the drug's half-life by creating a circulating reservoir.

Metabolism: A Clear Divergence

Metabolism is where the most distinct differences between cyclohexyl and cyclopentyl ethers have been experimentally observed. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role.[6]

A key study comparing the metabolism of a series of alicyclic fentanyl analogs, including cyclopentyl and cyclohexyl derivatives, using human hepatocytes provides compelling evidence for different metabolic fates.[7][8][9] The study revealed a clear trend: as the size of the alicyclic ring increases, metabolism shifts from N-dealkylation to oxidation of the alicyclic ring.[7][8][9]

  • Cyclopentyl Ether Derivatives: For the cyclopentyl fentanyl analog, major metabolites were formed through hydroxylation on the cyclopentyl ring and N-dealkylation, with both pathways being significant.[8]

  • Cyclohexyl Ether Derivatives: In contrast, the cyclohexyl fentanyl analog showed a preference for metabolism via hydroxylation on the cyclohexyl ring, with N-dealkylation being a less prominent pathway.[7][8] The amide hydrolysis product was also a major metabolite for the cyclohexyl derivative.[7]

This shift is likely due to the increased accessibility of the ring carbons in the larger, more flexible cyclohexyl ring to the active sites of CYP enzymes.[7][8]

FeatureCyclopentyl Fentanyl AnalogCyclohexyl Fentanyl Analog
Primary Metabolic Pathways - Hydroxylation on the cyclopentyl ring- N-dealkylation- Hydroxylation on the cyclohexyl ring- Amide hydrolysis- N-dealkylation (less prominent)
Rationale Balanced susceptibility to both ring oxidation and N-dealkylation.Increased accessibility of the cyclohexyl ring carbons to metabolic enzymes, favoring ring hydroxylation.

This differential metabolism has profound implications for drug design. If a particular metabolic pathway is associated with the formation of toxic metabolites or rapid clearance, a medicinal chemist can strategically choose between a cyclopentyl or cyclohexyl ether to steer metabolism towards a more favorable route.

Diagram 1: Generalized Metabolic Pathways

cluster_cyclopentyl Cyclopentyl Ether Derivative cluster_cyclohexyl Cyclohexyl Ether Derivative Cpd_Cp Parent Compound Met_Cp_OH Hydroxylated Metabolite (on cyclopentyl ring) Cpd_Cp->Met_Cp_OH CYP450 Oxidation Met_Cp_Ndealkyl N-dealkylated Metabolite Cpd_Cp->Met_Cp_Ndealkyl CYP450 Oxidation Cpd_Ch Parent Compound Met_Ch_OH Hydroxylated Metabolite (on cyclohexyl ring) (Major Pathway) Cpd_Ch->Met_Ch_OH CYP450 Oxidation Met_Ch_Ndealkyl N-dealkylated Metabolite (Minor Pathway) Cpd_Ch->Met_Ch_Ndealkyl CYP450 Oxidation Met_Ch_Hydrolysis Amide Hydrolysis Product Cpd_Ch->Met_Ch_Hydrolysis Hydrolysis

Caption: Generalized metabolic pathways for cyclopentyl vs. cyclohexyl ether derivatives.

Excretion

The excretion of drugs and their metabolites primarily occurs through the kidneys (renal excretion) or in the feces (biliary excretion). The route and rate of excretion are dependent on the physicochemical properties of the metabolites. The more polar, hydroxylated metabolites of both cyclopentyl and cyclohexyl ethers are generally more water-soluble and thus more readily excreted by the kidneys.

Experimental Protocols for Key Pharmacokinetic Assays

To empirically determine the pharmacokinetic profiles of novel cyclohexyl and cyclopentyl ether derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Metabolic Stability in Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by CYP enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, or other species of interest) stored at -80°C.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).

    • Termination solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Thaw liver microsomes on ice.

    • Prepare a reaction mixture containing the test compound (final concentration typically 1 µM) and liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the cold termination solution. This stops enzymatic activity and precipitates proteins.

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Diagram 2: In Vitro Metabolic Stability Workflow

Start Prepare Reaction Mixture (Compound, Microsomes, Buffer) PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Sample Terminate Terminate Reaction (Cold Acetonitrile + IS) Sample->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Objective: To measure the percentage of a test compound bound to plasma proteins.

Protocol:

  • Apparatus: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cutoff of 8-12 kDa).

  • Preparation:

    • Spike the test compound into plasma from the desired species (human, rat, etc.) at a relevant concentration.

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Dialysis:

    • Add the plasma containing the test compound to one chamber of the dialysis well.

    • Add the PBS to the other chamber.

    • Seal the plate and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both aliquots by LC-MS/MS.

  • Calculation:

    • The percentage of protein binding is calculated using the following formula: % Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100 where C_plasma is the concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber (representing the unbound fraction).

In Vivo Pharmacokinetic Study Design

To obtain a complete picture of a compound's ADME profile, an in vivo study is necessary.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, bioavailability, clearance, and half-life in a living organism.

Typical Design (Rodent Model):

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing:

    • Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Include at least two dose groups to assess dose proportionality.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the parent drug (and potentially major metabolites) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key parameters from the plasma concentration-time data.

Diagram 3: In Vivo Pharmacokinetic Study Workflow

AnimalModel Select Animal Model Dosing Administer Compound (e.g., PO, IV) AnimalModel->Dosing BloodSampling Collect Blood Samples at Multiple Time Points Dosing->BloodSampling PlasmaProcessing Process Blood to Obtain Plasma BloodSampling->PlasmaProcessing Bioanalysis LC-MS/MS Bioanalysis of Plasma PlasmaProcessing->Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, etc.) Bioanalysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Future Directions

The choice between a cyclohexyl and a cyclopentyl ether derivative in drug design is a nuanced decision with significant pharmacokinetic consequences. While the cyclohexyl moiety generally imparts greater lipophilicity, potentially enhancing membrane permeability and plasma protein binding, it also appears to be more susceptible to metabolic oxidation on the ring itself. Conversely, cyclopentyl ethers may offer a more balanced metabolic profile between ring hydroxylation and other pathways like N-dealkylation.

The insights provided in this guide, particularly the metabolic data from comparative studies, should empower medicinal chemists to rationally design molecules with more desirable pharmacokinetic properties. For instance, if metabolism on a side chain is problematic, introducing a cyclohexyl group might redirect metabolism to the ring, thus sparing the labile side chain.

It is important to acknowledge the relative scarcity of direct, comprehensive comparative ADME studies for these two moieties across diverse chemical scaffolds. The findings presented here are based on a combination of direct metabolic evidence and established pharmacokinetic principles. Future research should focus on generating more head-to-head comparative data to further refine our understanding and predictive capabilities. By continuing to build this knowledge base, we can enhance the efficiency of the drug discovery process and increase the likelihood of developing safe and effective medicines.

References

  • Vikingsson, S., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106. Available at: [Link]

  • Waring, M. J., et al. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. Journal of Medicinal Chemistry, 56(17), 6985-90. Available at: [Link]

  • Vikingsson, S., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Springer Medizin. Available at: [Link]

  • Lent, C. (2014). The effect of excipients on pharmacokinetic parameters of parenteral drugs. edoc. Available at: [Link]

  • Vikingsson, S., et al. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. PubMed. Available at: [Link]

  • Pathak, D., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Vikingsson, S., et al. (2018). (PDF) Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. ResearchGate. Available at: [Link]

  • Ertl, P., & Lewis, R. (2023). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. Available at: [Link]

  • McQuinn, R. L., et al. (1981). Structure-activity relationships of the cycloalkyl ring of phencyclidine. PubMed. Available at: [Link]

  • Glatt, H., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(10), 2843-2853. Available at: [Link]

  • Gonzalez-Alvarez, I., et al. (2024). Pharmacokinetic Simulation and Area under the Curve Estimation of Drugs Subject to Enterohepatic Circulation. MDPI. Available at: [Link]

  • Carissimi, M., et al. (1976). Basic ethers of cyclohexylphenols with beta-blocking activity: synthesis and pharmacological study of exaprolol. PubMed. Available at: [Link]

  • Watanabe, K., et al. (2017). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Toxicology Research, 33(4), 271-280. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopentyl methyl ether. Wikipedia. Available at: [Link]

  • Hilaris Publisher. (2024). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. Hilaris Publisher. Available at: [Link]

  • Khaliq, S. A., & Siddiqui, S. (2024). A Narrative Review on Pharmacokinetic Aspects of Structural Modification in Drug Design and Therapy. RADS Journal of Pharmacy and Allied Health Sciences, 2(4). Available at: [Link]

  • R Discovery. (n.d.). Pharmacokinetic Parameters Of Drug Research Articles. R Discovery. Available at: [Link]

  • Cîrciumaru, A., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. MDPI. Available at: [Link]

  • Waring, M. J., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Request PDF - ResearchGate. Available at: [Link]

  • Scribd. (n.d.). What Does The Aromatic Ring Number Mean For Drug Design?: Review | PDF. Scribd. Available at: [Link]

  • Gerlach, C., et al. (2007). Thermodynamic inhibition profile of a cyclopentyl and a cyclohexyl derivative towards thrombin: the same but for different reasons. PubMed. Available at: [Link]

Sources

Cytotoxicity assessment of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid in HepG2 cells

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cytotoxicity Profiling: (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid vs. Standard Hepatotoxins

Executive Summary & Objective

This guide provides a rigorous framework for assessing the cytotoxicity of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid (CFPA) in HepG2 cells. CFPA represents a specific class of lipophilic phenylacetic acid derivatives, structurally analogous to intermediates used in the synthesis of CRTH2 antagonists and certain NSAIDs.

Given the structural presence of a carboxylic acid "tail" and a lipophilic "head" (cyclohexylmethoxy-fluorophenyl), this compound carries inherent risks of acyl glucuronidation and mitochondrial uncoupling —mechanisms classically associated with idiosyncratic drug-induced liver injury (DILI).

This guide replaces generic testing with a targeted comparative profiling strategy , benchmarking CFPA against Diclofenac (a structural analog with known hepatotoxicity) and Tamoxifen (a mitochondrial toxin).

Experimental Design: The Comparative Matrix

To ensure scientific integrity, the assessment must be multiparametric. Relying solely on MTT is insufficient for this chemical class, as it may mask early mitochondrial dysfunction.

The Control Architecture
RoleCompoundRationale for Selection
Target CFPA Test compound. Key risks: Metabolic activation, membrane disruption.
Structural Analog (Pos. Control) Diclofenac Critical Comparator. Contains the phenylacetic acid scaffold. Known to cause hepatotoxicity via reactive acyl glucuronides and oxidative stress.
Mechanistic Control (Pos. Control) Tamoxifen Standard for mitochondrial toxicity and steatosis in HepG2. Validates the sensitivity of the ATP assay.
Vehicle Control DMSO Solvent control.[1] Must be maintained at <0.5% (v/v) to prevent artifactual membrane permeabilization.
Assay Selection Logic
  • MTT Assay: Measures NAD(P)H-dependent cellular oxidoreductase enzyme activity. Primary endpoint for general viability.

  • ATP Bioluminescence: Directly quantifies cellular energy status. Critical for CFPA to detect uncoupling activity before cell death occurs.

  • LDH Release: Measures membrane integrity. Distinguishes between metabolic stress (MTT/ATP reduction) and necrosis (LDH leak).

Comparative Performance Guide

The following data table synthesizes established literature values for the control compounds to set the "Pass/Fail" criteria for CFPA.

Table 1: Benchmarking Criteria for HepG2 Cytotoxicity (24h Exposure)
CompoundIC50 (MTT)IC50 (ATP)Toxicity ClassificationMechanism of Action
Diclofenac 150 - 300 µM50 - 100 µMModerate Oxidative stress, mitochondrial permeability transition (MPT).
Tamoxifen 15 - 25 µM5 - 10 µMHigh Mitochondrial respiratory chain inhibition, uncoupling.
CFPA (Target) TBDTBDUnknownHypothesis: If IC50 < 50 µM, suspect direct mitochondrial toxicity. If IC50 > 200 µM, profile is favorable.

Interpretation Rule: If CFPA shows a significant divergence between MTT and ATP (e.g., MTT IC50 is 200 µM but ATP IC50 is 20 µM), this indicates mitochondrial uncoupling . The cell is alive but energy-depleted, a precursor to DILI.

Detailed Experimental Protocols

Preparation of CFPA Stock
  • Solubility Check: CFPA is lipophilic. Dissolve 10 mg in 100% DMSO to create a 100 mM Master Stock .

  • Visual Inspection: Vortex for 1 minute. Ensure no micro-precipitates are visible. If cloudy, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

HepG2 Seeding & Treatment Workflow
  • Seeding: Seed HepG2 cells at 1.5 x 10^4 cells/well in 96-well plates. Use EMEM supplemented with 10% FBS.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and metabolic normalization.

  • Dosing:

    • Prepare 2x serial dilutions of CFPA, Diclofenac, and Tamoxifen in serum-free medium.

    • Range: 0, 6.25, 12.5, 25, 50, 100, 200, 400 µM .

    • Ensure final DMSO concentration is constant (0.5%) across all wells.

  • Exposure: Incubate for 24 hours .

Dual-Readout Assay (MTT + LDH)

Note: To save reagents and cells, multiplex LDH (supernatant) and MTT (cell monolayer).

  • LDH Step: Transfer 50 µL of supernatant to a new plate for LDH analysis using a standard LDH cytotoxicity kit.

  • MTT Step: Add MTT reagent (0.5 mg/mL final) to the remaining cells. Incubate 3 hours.

  • Solubilization: Remove medium. Add 100 µL DMSO. Shake 10 mins.

  • Read: Absorbance at 570 nm (Signal) and 630 nm (Background).

Visualizations

Figure 1: Experimental Workflow for CFPA Profiling

G cluster_readout Multiplex Readout Start CFPA Powder Stock 100mM Stock (in DMSO) Start->Stock Dilution Serial Dilution (0 - 400 µM) Stock->Dilution Treatment 24h Exposure Dilution->Treatment Seeding HepG2 Seeding 1.5x10^4 cells/well Seeding->Treatment 24h Attachment Supernatant Supernatant Treatment->Supernatant Monolayer Cell Monolayer Treatment->Monolayer LDH LDH Assay (Membrane Integrity) Supernatant->LDH MTT MTT Assay (Metabolic Activity) Monolayer->MTT

Caption: Multiplexed workflow allowing simultaneous assessment of membrane leakage (LDH) and metabolic viability (MTT) from a single culture plate.

Figure 2: Potential Toxicity Pathways for Phenylacetic Acid Derivatives

Pathway Compound CFPA (Phenylacetic Acid Deriv.) UGT UGT Enzymes Compound->UGT Metabolism Mito Mitochondria Compound->Mito Lipophilic Accumulation AcylGluc Acyl Glucuronide (Reactive Metabolite) UGT->AcylGluc ProteinAdducts Protein Adducts (Immune Response) AcylGluc->ProteinAdducts Covalent Binding Uncoupling Uncoupling (Proton Leak) Mito->Uncoupling ROS ROS Generation Mito->ROS Necrosis Necrosis (ATP Depletion) Uncoupling->Necrosis Severe ATP Loss Apoptosis Apoptosis (Cytochrome c release) ROS->Apoptosis Moderate Stress

Caption: Dual mechanism of toxicity: Acyl glucuronidation leading to protein adducts, and direct mitochondrial uncoupling due to lipophilic acidity.

References

  • Gómez-Lechón, M. J., et al. (2003). "In vitro evaluation of potential hepatotoxicity of new drugs." Current Pharmaceutical Design, 9(32).

  • Tolosa, L., et al. (2015). "The Application of HepG2 Cells in Metabolism and Toxicity Studies." Methods in Molecular Biology.

  • Bort, R., et al. (1999). "Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity." Journal of Pharmacology and Experimental Therapeutics, 288(1).

  • Dykens, J. A., & Will, Y. (2007). "The significance of mitochondrial toxicity testing in drug development." Drug Discovery Today, 12(17-18).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.